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  • Product: Cinnoline-3-carboxylic acid
  • CAS: 90418-63-6

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of cinnoline-3-carboxylic acid

An In-Depth Technical Guide to the Chemical and Physicochemical Properties of Cinnoline-3-Carboxylic Acid This guide provides a comprehensive technical overview of cinnoline-3-carboxylic acid, a key heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physicochemical Properties of Cinnoline-3-Carboxylic Acid

This guide provides a comprehensive technical overview of cinnoline-3-carboxylic acid, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and synthetic pathways. The narrative emphasizes the causal relationships behind its chemical behavior and provides validated insights grounded in established scientific literature.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle structurally isomeric with quinoline and isoquinoline. This scaffold is of considerable interest in medicinal chemistry, as its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][2] Cinnoline-3-carboxylic acid serves not only as a molecule of interest for its potential bioactivity but also as a critical building block in the synthesis of more complex, pharmacologically potent agents.[3] Understanding its fundamental chemical and physical properties is therefore essential for its effective application in research and development.

Chemical Structure and Electronic Profile

The foundational structure of cinnoline-3-carboxylic acid consists of a fused benzene and pyridazine ring. The key structural features include:

  • Aromatic System: The fused rings create a planar, electron-delocalized π-system.

  • Nitrogen Heteroatoms: Two adjacent nitrogen atoms are present at positions 1 and 2 of the heterocyclic ring. These atoms are electronegative and act as electron-withdrawing groups, influencing the electron density distribution across the entire ring system.

  • Carboxylic Acid Group: A carboxyl (-COOH) group is substituted at the 3-position. This group is also strongly electron-withdrawing and is the primary site of acidic behavior.

The interplay between the electron-withdrawing nature of the diazine ring and the carboxyl group significantly impacts the molecule's reactivity and physicochemical properties, particularly its acidity and susceptibility to nucleophilic substitution.

G start o-Aminophenylpropiolic Acid step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 intermediate Arenediazonium Salt (Unstable Intermediate) step1->intermediate step2 Intramolecular Cyclization (Heat in water) intermediate->step2 product 4-Hydroxycinnoline-3-carboxylic Acid step2->product step3 Further Modification (e.g., Deoxygenation) product->step3 final_product Cinnoline-3-carboxylic Acid step3->final_product

Caption: Generalized workflow for the synthesis of cinnoline-3-carboxylic acid.

The carboxylic acid group provides a reactive handle for further derivatization, such as the formation of esters, amides, and acid chlorides, enabling its use as a versatile synthetic intermediate. [4]

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This protocol describes a representative synthesis of a key precursor based on the principles of the Richter reaction. [5][6] Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory setting with appropriate safety precautions.

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Suspend o-aminophenylpropiolic acid (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt intermediate occurs during this step.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C.

    • Maintain this temperature for 1-2 hours. During this time, intramolecular cyclization occurs with the evolution of gas. A precipitate should form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual acid and salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 4-hydroxycinnoline-3-carboxylic acid.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as Melting Point determination, IR spectroscopy, and NMR spectroscopy, comparing the results to literature values or expected data.

Conclusion

Cinnoline-3-carboxylic acid is a structurally important molecule with well-defined physicochemical properties dictated by its heterocyclic aromatic nature and the presence of a key carboxylic acid functional group. Its predictable acidity, distinct spectroscopic signatures, and established synthetic routes make it a valuable compound for both fundamental chemical research and as a scaffold in the development of new therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently work with and exploit the chemical potential of this versatile molecule.

References

  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Li, B., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8042-8054.
  • Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(i), 165-185.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122.
  • Wikipedia. (2023). Cinnoline. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1734-1747.
  • Afonin, A. V., et al. (2011). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 47(5), 507-537.
  • Singh, P., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • ResearchGate. (n.d.). Proton NMR 1 H δ (ppm) and carbon 13 C NMR δ (ppm) shifts of acid function. Retrieved from [Link]

  • M. Prashanthi Evangelin. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Sciences, 10(4), 897-901.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-617.
  • Micali, N., et al. (2021).
  • ResearchGate. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.
  • Wikidoc. (2012). Cinnoline. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. Retrieved from [Link]

  • Zenodo. (2022).
  • Workman, J. Jr. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • BenchChem. (2025). Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Słoczyńska, K., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 82, 494-502.
  • Google Patents. (1991).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • The Bioscan. (2025).
  • Semantic Scholar. (n.d.). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

Sources

Exploratory

Pharmacological Potential of Cinnoline-3-Carboxylic Acid Derivatives: A Technical Whitepaper for Drug Discovery

Structural Significance and Pharmacological Diversity Cinnoline (1,2-benzodiazine) is a privileged bicyclic nitrogenous heterocycle. When functionalized with a carboxylic acid moiety at the C-3 position, the resulting ci...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Pharmacological Diversity

Cinnoline (1,2-benzodiazine) is a privileged bicyclic nitrogenous heterocycle. When functionalized with a carboxylic acid moiety at the C-3 position, the resulting cinnoline-3-carboxylic acid derivatives exhibit profound pharmacological versatility. Historically recognized for their potent antibacterial properties—most notably exemplified by the first-generation synthetic quinolone-like agent, Cinoxacin—these scaffolds have recently experienced a renaissance in oncology and targeted kinase inhibition.

As drug development professionals navigate the complexities of antimicrobial resistance and targeted cancer therapies, understanding the mechanistic behavior, structural adaptability, and synthesis protocols of 1 [1] is paramount.

Mechanistic Pathways: From Antimicrobial to Antineoplastic

Antibacterial Mechanisms

Cinnoline-3-carboxylic acid derivatives function as classical inhibitors of bacterial DNA gyrase and topoisomerase IV. By stabilizing the DNA-enzyme cleavage complex, they induce double-stranded DNA breaks, halting replication. The synthetic agent2 [1] (1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) is a prime example, demonstrating bactericidal activity against Gram-negative pathogens at concentrations parallel to nalidixic acid.

Anticancer Mechanisms

Recent drug discovery efforts have repositioned the cinnoline core as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Specific derivatives exhibit nanomolar affinity for PI3K isoforms, suppressing the downstream Akt signaling cascade, which is critical for tumor cell proliferation and survival, as detailed in the3 [1].

G cluster_0 Antibacterial Pathway cluster_1 Anticancer Pathway Cinnoline Cinnoline-3-Carboxylic Acid Derivatives Gyrase DNA Gyrase / Topo IV Inhibition Cinnoline->Gyrase PI3K PI3K Kinase Inhibition Cinnoline->PI3K DNA DNA Supercoiling Arrest Gyrase->DNA BactDeath Bacterial Cell Death DNA->BactDeath AKT Akt Phosphorylation Blockade PI3K->AKT Apoptosis Tumor Cell Apoptosis AKT->Apoptosis

Caption: Dual pharmacological targeting mechanisms of cinnoline-3-carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To guide future lead optimization, it is critical to benchmark the quantitative efficacy of existing cinnoline-3-carboxylic acid derivatives. The following table synthesizes key pharmacological metrics across different therapeutic domains.

CompoundPrimary TargetPathogen / Cell LineEfficacy Metric (MIC / IC50)
Cinoxacin DNA GyraseEscherichia coliMIC: 4 - 16 µg/mL
Compound 64716 DNA GyraseProteus sp.MIC: 2 - 8 µg/mL
4-hydroxy-6-fluoro derivative Cell Wall / MembraneStaphylococcus aureusMIC: Moderate to Good
Novel Cinnoline PI3K Inhibitor PI3K/Akt PathwayHuman Tumor Cell LinesIC50: 0.264 - 2.04 µM

Experimental Methodologies: Synthesis and Self-Validating in vitro Screening

Robust drug discovery relies on protocols where the causality behind every chemical manipulation is understood, and quality control is inherently self-validating. The following methodologies detail the synthesis of a halogenated cinnoline derivative and its subsequent biological validation, drawing from established methods in the4 [1].

Base-Catalyzed Synthesis of 4-hydroxy-6-fluoro cinnoline-3-carboxylic acid

Rationale & Causality: The cyclization of hydrazono acetamide precursors requires precise thermal and alkaline conditions. Heating at 85°C provides the necessary activation energy for intramolecular ring closure. Immediate quenching on crushed ice forces the thermodynamic precipitation of the carboxylic acid, preventing base-catalyzed degradation or unwanted side reactions of the newly formed heterocycle.

Step-by-Step Protocol:

  • Initiation: Suspend the precursor compound (e.g., 4-amino-6-fluoro cinnoline-3-carboxamide intermediate) in 20 mL of absolute ethanol.

  • Alkaline Catalysis: Add 5 mL of 10% Sodium Hydroxide (NaOH) dropwise to the suspension. Causality: NaOH acts as the catalyst to drive the hydrolysis of the amide to the carboxylic acid and facilitate subsequent ring stabilization.

  • Thermal Cyclization: Heat the mixture on a water bath at exactly 85°C for 30 minutes. Monitor via Thin-Layer Chromatography (TLC) until the precursor spot completely disappears.

  • Thermodynamic Quenching: Cool the mixture to room temperature, then pour it directly onto 50 g of crushed ice. Causality: The sudden temperature drop drastically reduces the solubility of the target carboxylic acid, inducing rapid precipitation and locking the chemical equilibrium.

  • Recovery & Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual NaOH, air dry, and recrystallize from absolute ethanol to achieve >95% purity.

Self-Validating Antibacterial Screening (Broth Microdilution)

Rationale & Causality: To ensure that the observed Minimum Inhibitory Concentration (MIC) values are biologically accurate and not artifacts of solvent toxicity or media contamination, the assay must include a self-validating internal control matrix.

Step-by-Step Protocol:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli) to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL) in Mueller-Hinton Broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized cinnoline derivative in DMSO. Ensure the final DMSO concentration in the testing wells remains <1% to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls:

    • Positive Growth Control: Broth + Bacteria (Validates bacterial viability and optimal growth conditions).

    • Negative Sterility Control: Broth only (Validates aseptic technique and media sterility).

    • Vehicle Control: Broth + Bacteria + 1% DMSO (Validates that the solvent itself does not inhibit bacterial growth).

    • Reference Standard: Cinoxacin at known MIC ranges (4-16 µg/mL). Causality: If the Cinoxacin MIC falls outside the established Clinical and Laboratory Standards Institute (CLSI) range, the entire plate is invalidated. This ensures the test compound's data is trustworthy and reproducible.

  • Incubation & Readout: Incubate the microtiter plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the derivative that results in no visible bacterial growth.

Workflow Start Precursor Compound (Hydrazono acetamide) Base Base-Catalyzed Cyclization (10% NaOH, EtOH, 85°C) Start->Base Initiates cyclization Precip Thermodynamic Precipitation (Crushed Ice Quench) Base->Precip Prevents degradation Purify Recrystallization (Absolute Ethanol) Precip->Purify Removes impurities Validate Self-Validating QC (MIC with Cinoxacin Control) Purify->Validate Confirms potency

Caption: Step-by-step synthesis and self-validating quality control workflow for cinnoline derivatives.

Future Perspectives

The transition of cinnoline-3-carboxylic acid derivatives from traditional antimicrobials to targeted antineoplastic agents underscores the dynamic nature of this pharmacophore. As highlighted in5 [1], future drug design should leverage structure-based computational modeling to optimize the C-6 and C-7 substitutions, maximizing binding affinity for kinase targets while minimizing off-target toxicity.

References

  • Cinnoline Derivatives with Biological Activity ResearchG
  • Synthesis and Biological Evaluation of some 2,5-disubstituted 1,3,4-oxadiazole based Cinnoline derivatives Research Journal of Pharmacy and Technology
  • Compound 64716, a new synthetic antibacterial agent PubMed (NIH)
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC (NIH)

Sources

Foundational

The Architectural Versatility of Cinnoline-3-Carboxylic Acid: A Mechanistic Exploration in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects[1][2]. At the heart of many of these bioactive molecules lies cinnoline-3-carboxylic acid, a key intermediate and a structural motif that imparts specific physicochemical properties crucial for biological interactions. This technical guide provides a comprehensive exploration of the mechanism of action of compounds derived from the cinnoline-3-carboxylic acid core, offering insights for researchers and professionals in drug discovery and development.

Part 1: Antimicrobial Mechanisms of Action: Targeting Essential Bacterial Processes

Derivatives of cinnoline-3-carboxylic acid have shown significant promise as antimicrobial agents. The structural resemblance of the cinnoline ring system to that of quinolone antibiotics like ciprofloxacin has spurred investigations into their antibacterial and antifungal properties[3].

Inhibition of Folate Synthesis

A prominent proposed mechanism of action for certain cinnoline-3-carboxylic acid derivatives, particularly sulfonamide-containing analogues, is the inhibition of the bacterial folic acid synthesis pathway. Similar to classical sulfonamide drugs, these compounds are thought to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that utilizes para-aminobenzoic acid (PABA) as a substrate. By mimicking PABA, these cinnoline derivatives can block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria[3]. This disruption of a vital metabolic pathway leads to bacteriostasis.

Potential for DNA Gyrase and Topoisomerase IV Inhibition

Given the structural similarities to quinolone antibiotics, it is plausible that some cinnoline-3-carboxylic acid derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. While direct evidence for this mechanism with cinnoline-3-carboxylic acid derivatives is still emerging, the structural analogy provides a strong rationale for further investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

A standard method to evaluate the antimicrobial efficacy of cinnoline derivatives is the disk diffusion method[3].

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test cinnoline derivative. A control disk impregnated with a standard antibiotic (e.g., norfloxacin) and a blank disk with the solvent are also prepared. The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Disks Apply Disks Inoculate Agar Plate->Apply Disks Incubate Incubate Apply Disks->Incubate Measure Zones of Inhibition Measure Zones of Inhibition Incubate->Measure Zones of Inhibition

Caption: Workflow for Antimicrobial Susceptibility Testing.

Part 2: Anti-inflammatory Activity: Modulating the Inflammatory Response

Several derivatives of cinnoline-3-carboxylic acid have demonstrated noteworthy anti-inflammatory properties[1]. While the precise molecular targets are still under investigation for many of these compounds, in vitro assays provide valuable insights into their potential mechanisms.

Inhibition of Protein Denaturation

One of the established in vitro methods to screen for anti-inflammatory activity is the inhibition of bovine serum albumin (BSA) denaturation[1]. Inflammation is a complex process that can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of BSA is considered an indicator of its potential anti-inflammatory efficacy. Cinnoline derivatives that exhibit this activity may do so by stabilizing the protein structure or by scavenging free radicals that can contribute to protein damage.

Potential for Cyclooxygenase (COX) Enzyme Inhibition

While not explicitly detailed for cinnoline-3-carboxylic acid itself, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. The anti-inflammatory effects of some cinnoline derivatives could be attributable to the inhibition of COX-1 and/or COX-2. Further enzymatic assays are required to confirm this hypothesis.

Experimental Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)

This assay provides a preliminary screening of the anti-inflammatory potential of cinnoline derivatives[1].

Methodology:

  • Preparation of Solutions: A solution of the test cinnoline derivative is prepared in a suitable solvent (e.g., DMSO). A solution of bovine serum albumin (0.2% w/v) in Tris buffer saline (pH 6.8) is also prepared.

  • Assay Mixture: In a test tube, 2.8 ml of the BSA solution is mixed with 0.2 ml of the test compound solution at various concentrations. A control is prepared with the solvent alone.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Induction of Denaturation: The temperature is then raised to 72°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Part 3: Anticancer Mechanisms: Targeting Cell Proliferation and Survival

The cinnoline scaffold has been incorporated into novel compounds with antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and often target key pathways involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Some cinnoline derivatives have been designed as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases[1]. VEGF and its receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGF receptor signaling, these compounds can suppress tumor growth and metastasis.

Topoisomerase I Inhibition

Certain complex cinnoline derivatives have been identified as potent topoisomerase I inhibitors[4]. Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Modulation of Cell Cycle and Apoptosis

The antiproliferative effects of some cinnoline-3-carboxylic acid derivatives may also be attributed to their ability to induce cell cycle arrest at specific checkpoints (e.g., G2/M phase) and to trigger apoptosis through intrinsic or extrinsic pathways. The exact molecular players involved in these processes are an active area of research.

G

Caption: Potential anticancer signaling pathways targeted by cinnoline derivatives.

Part 4: Neurological and Other Biological Activities

The versatility of the cinnoline-3-carboxylic acid scaffold extends to the central nervous system and other biological targets.

Phosphodiesterase 10A (PDE10A) Inhibition

Derivatives of 4-(pyridin-3-yl)cinnoline have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A)[1][5]. PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in signal transduction in the brain. Inhibition of PDE10A increases the levels of these cyclic nucleotides, which can modulate neuronal activity. PDE10A inhibitors are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders.

NMDA Receptor Antagonism

While direct evidence for cinnoline-3-carboxylic acid is limited, structurally related quinoline-3-carboxylic acids are known to interact with the N-methyl-D-aspartate (NMDA) receptor[6]. The NMDA receptor is a glutamate-gated ion channel that is critical for synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. It is conceivable that certain cinnoline-3-carboxylic acid derivatives could also act as NMDA receptor antagonists, offering a potential therapeutic avenue for neurological disorders.

Quantitative Data Summary

The following table summarizes the reported biological activities of various cinnoline derivatives.

Compound ClassBiological ActivityTarget/AssayPotency (IC50/EC50)Reference
Cinnoline SulfonamidesAntibacterialBacterial StrainsZone of Inhibition (mm)[3]
Cinnoline Pyrazoline DerivativesAnti-inflammatoryCarrageenan-induced rat paw edema% Inhibition[1]
4-(Pyridin-3-yl)cinnolinesPDE10A InhibitionPDE10A Enzyme AssaynM range[5]
Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolineAntiproliferativeHuman Cancer Cell Lines0.74-1.15 µM[7]
6-Substituted Decahydroisoquinoline-3-carboxylic acidsNMDA Receptor Antagonist[3H]CGS19755 Binding55 nM[6]

Conclusion

Cinnoline-3-carboxylic acid serves as a foundational structure for a diverse array of biologically active compounds. While the mechanism of action of the parent molecule itself is not extensively characterized, its derivatives have been shown to interact with a wide range of biological targets, including bacterial enzymes, inflammatory mediators, protein kinases, and neuronal receptors. The insights gained from studying these derivatives underscore the immense potential of the cinnoline-3-carboxylic acid scaffold in the development of novel therapeutics for a variety of diseases. Future research focusing on the precise molecular interactions of these compounds will be crucial for optimizing their efficacy and selectivity, paving the way for the next generation of cinnoline-based drugs.

References

  • Pattan, S. R., et al. (Year). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of the Indian Chemical Society. [Source: Not a direct clickable link, but the article is findable with the title and author].
  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741. [Link]

  • Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Singh, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2213-2224. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(20), 6245. [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (1990). European Journal of Medicinal Chemistry, 25(8), 703-708. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2019). ResearchGate. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2022). ResearchGate. [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2015). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). European Journal of Medicinal Chemistry, 84, 469-478. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (2018). Mini-Reviews in Organic Chemistry, 15(4), 285-300. [Link]

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3740. [Link]

  • Cinnoline Derivatives with Biological Activity. (2015). ResearchGate. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2297. [Link]

  • Cinnoline. Wikidoc. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). PMC. [Link]

  • Cinnoline. Wikipedia. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Steric Properties of the Cinnoline-3-Carboxylic Acid Core

Abstract The cinnoline ring system, a benzo-fused pyridazine, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline ring system, a benzo-fused pyridazine, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a detailed examination of the cinnoline-3-carboxylic acid core, focusing on the interplay between its electronic and steric characteristics. We will dissect the fundamental properties that govern its reactivity, molecular recognition, and ultimate biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important heterocyclic motif.

The Cinnoline-3-Carboxylic Acid Scaffold: Foundational Concepts

Chemical Identity and Significance

Cinnoline, chemically known as 1,2-benzodiazine, is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms within its six-membered pyridazine ring.[1][4] The subject of this guide, cinnoline-3-carboxylic acid, features a carboxylic acid (-COOH) substituent at the C3 position, a modification that profoundly influences its physicochemical profile.

The cinnoline nucleus is an isostere of quinoline and isoquinoline, compounds with well-established pharmacological importance.[1][4] This structural similarity allows cinnoline-based molecules to interact with biological targets typically addressed by quinoline analogs, while offering a distinct electronic and hydrogen-bonding profile. The inherent bioactivity of the cinnoline scaffold has driven extensive research into its derivatives, leading to the development of compounds with applications ranging from pharmaceuticals to agrochemicals.[1][5]

General Physicochemical Properties

The parent cinnoline molecule is a light-yellow solid with a melting point of 39 °C and a pKa of 2.64.[1] The introduction of the carboxylic acid group at the C3 position significantly alters these properties, creating a molecule with both an acidic proton (on the carboxyl group) and weakly basic nitrogen centers.

Electronic Landscape and Chemical Reactivity

The electronic nature of the cinnoline-3-carboxylic acid ring is dominated by the electron-withdrawing effects of both the heterocyclic nitrogen atoms and the C3-carboxylic acid group.

Aromaticity and Electron Density Distribution

The fused ring system is aromatic, but the two electronegative nitrogen atoms in the pyridazine ring create a significant dipole and lead to a polarization of electron density. This effect makes the pyridazine portion of the molecule electron-deficient, which is a key determinant of its reactivity. The benzene ring, while influenced by the fused heterocyclic system, retains more of its electron-rich character compared to the pyridazine ring.

Inductive and Resonance Effects of Substituents
  • Nitrogen Atoms (N1, N2): The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) across the entire ring system. This effect reduces the electron density on the carbon atoms, particularly within the pyridazine ring.

  • Carboxylic Acid Group (-COOH): The C3-carboxylic acid group is a powerful electron-withdrawing group (EWG) through both induction and resonance. It further deactivates the ring system, making it less susceptible to electrophilic attack.

This cumulative electron deficiency makes the cinnoline ring, especially at the C4 position, susceptible to nucleophilic substitution reactions.

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effects of the nitrogen atoms and the carboxylic acid group, electrophilic substitution on the cinnoline-3-carboxylic acid core is challenging. When forced, substitution typically occurs on the more electron-rich benzene portion of the molecule (positions C5-C8).

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack. The C4 position is particularly activated towards substitution, especially if a good leaving group is present. This reactivity is a cornerstone for the synthesis of diverse 4-substituted cinnoline derivatives.[6]

Steric Profile and Conformational Analysis

Molecular Geometry and Planarity

The fused aromatic ring system of cinnoline is inherently planar. This planarity is a critical feature for enabling intermolecular interactions such as π-π stacking with aromatic residues in biological targets like DNA or enzyme active sites.

Influence of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position introduces a key steric and conformational element. While the carboxyl group itself is planar, its orientation relative to the cinnoline ring is defined by the torsion angle of the C2-C3-C(O)-OH bond. The preferred conformation seeks to minimize steric clash with the hydrogen atom at the C4 position.

Furthermore, the proximity of the carboxylic acid's hydroxyl group to the N2 atom allows for the potential formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the carboxyl group and lock the substituent into a more rigid conformation, which can have significant implications for how the molecule presents itself to a binding partner.

Methodologies for Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully elucidate the properties of the cinnoline-3-carboxylic acid core.

Experimental Workflow: Synthesis and Structural Elucidation

The synthesis and characterization process provides empirical data on the molecule's structure and electronic environment.

The Richter reaction is a classical and effective method for synthesizing 4-hydroxycinnoline-3-carboxylic acid, a key precursor. It involves the diazotization of o-aminophenylpropiolic acid followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Diazotization: Dissolve o-aminophenylpropiolic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Slowly warm the reaction mixture to 70 °C. The diazonium salt will undergo intramolecular cyclization. Nitrogen gas evolution is typically observed.

  • Isolation: Upon cooling, the 4-hydroxycinnoline-3-carboxylic acid product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton spectrum. The chemical shifts (δ) of the aromatic protons will provide insight into the electron density at each position. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR Acquisition: Acquire a carbon spectrum. The positions of the carbon signals, especially for C3 and C4, will reflect the strong electron-withdrawing effects of the attached functional groups.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a solid using an ATR accessory.

    • Data Acquisition: Record the spectrum. Look for characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, and C=N/C=C stretching vibrations (~1500-1650 cm⁻¹) for the aromatic rings.

Diagram 1: Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start o-Aminophenyl- propiolic Acid diazotization Step 1: Diazotization (NaNO2, HCl, 0-5°C) start->diazotization cyclization Step 2: Cyclization (Heat to 70°C) diazotization->cyclization purification Step 3: Isolation & Purification cyclization->purification product Cinnoline-3-carboxylic Acid Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography product->xray

Caption: A generalized workflow for the synthesis and subsequent analytical characterization of the cinnoline core.

Computational Workflow: In Silico Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic properties that are difficult to measure directly.

  • Structure Optimization: Build the 3D structure of cinnoline-3-carboxylic acid using molecular modeling software. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step yields the lowest energy conformation and provides theoretical bond lengths and angles.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, calculate key electronic properties:

    • Molecular Orbitals: Determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location often indicates sites susceptible to nucleophilic attack.

    • Electrostatic Potential (ESP) Map: Generate an ESP map and render it onto the molecule's electron density surface. This provides a clear visual representation of electron-rich (red) and electron-poor (blue) regions. The area around the pyridazine nitrogens and C4 will typically be electron-poor.

    • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges on each atom to quantify the electron distribution predicted by the ESP map.

Diagram 2: Computational Analysis Workflow

G cluster_outputs Calculated Properties start Input: 3D Molecular Structure geom_opt Step 1: Geometry Optimization (DFT) start->geom_opt freq_calc Step 2: Frequency Calculation geom_opt->freq_calc prop_calc Step 3: Electronic Property Calculation freq_calc->prop_calc esp Electrostatic Potential Map prop_calc->esp mo HOMO/LUMO Orbitals prop_calc->mo charges Atomic Charges (NBO) prop_calc->charges

Caption: A standard workflow for calculating electronic properties of a molecule using Density Functional Theory.

Data Summary

The following table summarizes the key electronic and steric properties of the cinnoline-3-carboxylic acid scaffold.

Property CategoryFeatureDescription & Implication
Electronic Aromaticity Fused bicyclic aromatic system. Provides thermodynamic stability.
Electron Distribution Electron-deficient pyridazine ring due to two N atoms and the -COOH group.
Reactivity Prone to nucleophilic attack (esp. at C4); resistant to electrophilic attack.
pKa Contains both a weakly basic pyridazine ring (pKa of parent cinnoline ~2.64) and an acidic carboxylic acid group.[1]
Steric Geometry Planar fused ring system. Facilitates π-stacking interactions.
Key Substituent The C3-carboxylic acid group influences local conformation and can act as a hydrogen bond donor/acceptor.
Conformation Potential for intramolecular H-bonding between the -COOH group and the N2 atom, leading to a more rigid structure.

Conclusion

The cinnoline-3-carboxylic acid core is a chemically fascinating and pharmaceutically relevant scaffold. Its properties are defined by a delicate balance of electronic and steric factors. The pronounced electron-deficient character of the pyridazine ring, a direct result of the combined influence of the vicinal nitrogen atoms and the C3-carboxylic acid group, dictates its reactivity, making it a prime substrate for nucleophilic substitution. Concurrently, its planar geometry and the specific orientation of the carboxylic acid group provide a defined steric profile for interaction with biological macromolecules. A comprehensive understanding of these foundational principles, achieved through a combination of empirical synthesis, spectroscopy, and computational modeling, is essential for the rational design of novel and effective cinnoline-based therapeutic agents.

References

  • A Comprehensive Review On Cinnoline Derivatives. [URL: https://jpnr.ir/index.php/jpnr/article/view/385]
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. [URL: https://zenodo.org/records/7581691]
  • Cinnoline Derivatives with Biological Activity - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00075]
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-2023-59-1-13-29.pdf]
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052796/]
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022784/]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [URL: https://pubmed.ncbi.nlm.nih.gov/34261408/]
  • Methods for the synthesis of cinnolines (Review) - ResearchGate. [URL: https://www.researchgate.net/publication/225338676_Methods_for_the_synthesis_of_cinnolines_Review]

Sources

Foundational

Cinnoline-3-carboxylic acid hydrogen bonding capabilities and pKa

Ionization Dynamics and Hydrogen Bonding Architecture of Cinnoline-3-Carboxylic Acid: A Technical Whitepaper Executive Summary Cinnoline-3-carboxylic acid represents a highly tunable heterocyclic scaffold critical to mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Ionization Dynamics and Hydrogen Bonding Architecture of Cinnoline-3-Carboxylic Acid: A Technical Whitepaper

Executive Summary

Cinnoline-3-carboxylic acid represents a highly tunable heterocyclic scaffold critical to modern medicinal chemistry and drug development. The parent cinnoline ring (1,2-diazanaphthalene) is an isosteric relative to quinoline, possessing a unique diaza bridge that fundamentally alters its electron distribution and basicity[1]. When functionalized with a carboxylic acid at the C3 position, the molecule gains complex hydrogen bonding capabilities and a highly specific pKa profile. This structural motif is foundational in the synthesis of TRPM8 antagonists for cold-environment-related pain[2] and serves as the core pharmacophore for antibacterial agents like Cinoxacin[3].

As drug development professionals push toward highly targeted therapies, understanding the causality behind this molecule's physicochemical properties is paramount. This guide provides an in-depth analysis of its ionization dynamics, hydrogen bonding architecture, and the self-validating experimental protocols required to characterize it.

Physicochemical Profiling: pKa and Ionization Dynamics

Understanding the ionization state of cinnoline-3-carboxylic acid is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Unsubstituted cinnoline is a weak base with a pKa of 2.64, corresponding to the protonation of the ring nitrogens[4]. However, the introduction of the strongly electron-withdrawing carboxylic acid group at the C3 position significantly alters this electronic landscape. The predicted acidic pKa of the C3-carboxyl group is 3.13 ± 0.10[2].

In highly functionalized derivatives such as Cinoxacin (1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid), the acidic pKa shifts to 4.7[5]. This upward shift is primarily driven by the electron-donating effects of the fused dioxolo ring and the 4-oxo group, which stabilize the conjugate base. The interplay between the weakly basic diaza nitrogens and the acidic carboxylate creates a zwitterionic potential that dictates the molecule's aqueous solubility and lipophilicity (LogP)[3].

Table 1: Quantitative Physicochemical Data Comparison

PropertyCinnoline CoreCinnoline-3-carboxylic acidCinoxacin (4-Oxo Derivative)
Molecular Weight 130.15 g/mol 174.16 g/mol 262.22 g/mol
pKa (Basic / Ring) 2.64< 2.0 (estimated)N/A
pKa (Acidic / COOH) N/A3.13 ± 0.104.7
H-Bond Donors 011
H-Bond Acceptors 247

Hydrogen Bonding Architecture and Tautomeric Stabilization

The hydrogen bonding network of cinnoline-3-carboxylic acid is highly dependent on its substitution pattern, particularly at the C4 position. The carboxylic acid group acts as a primary hydrogen bond donor (HBD) and acceptor (HBA)[5].

In 4-oxo-cinnoline-3-carboxylic acid derivatives, a profound intramolecular hydrogen bonding interaction occurs. Computational models (HF/3-21G level) and NMR analyses demonstrate that the keto form (4-oxo) is thermodynamically stabilized over the enol form (4-hydroxy) due to a strong intramolecular hydrogen bond between the carboxylic proton and the keto carbonyl oxygen[6].

Causality in Drug Design: This intramolecular lock restricts the rotational degree of freedom of the C3-carboxyl group, locking the molecule into a planar conformation. This structural rigidity is highly favorable for intercalating into biological targets, minimizing the entropic penalty upon binding to enzymes such as bacterial DNA gyrase[3].

Tautomerization A 4-Oxo-Cinnoline-3-Carboxylic Acid (Keto Form) B 4-Hydroxy-Cinnoline-3-Carboxylic Acid (Enol Form) A->B Tautomeric Equilibrium C Intramolecular H-Bond (C=O ··· H-O-C=O) A->C Structural Conformation D Thermodynamic Stabilization (ΔG < 0) C->D Drives Keto Preference E Enhanced Target Affinity (e.g., TRPM8 / DNA Gyrase) D->E Conformational Rigidity

Figure 1: Intramolecular H-bonding driving keto-enol tautomerization and target affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical protocols must be designed with internal validation mechanisms to prevent false positives caused by compound aggregation, precipitation, or degradation.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometric Titration

Causality: We utilize UV-Vis spectrophotometry coupled with potentiometric titration rather than simple potentiometry. The low aqueous solubility of the un-ionized cinnoline core often leads to micro-precipitation, which masks true inflection points in standard pH titrations. UV-Vis allows us to track the distinct chromophoric shifts of the diaza ring at micromolar concentrations, well below the solubility limit.

  • Sample Preparation: Prepare a 50 µM solution of cinnoline-3-carboxylic acid in a 0.15 M KCl aqueous background to maintain constant ionic strength.

  • Titration: Adjust the initial pH to 1.5 using 0.1 M HCl. Titrate with 0.1 M KOH in 0.2 pH unit increments up to pH 7.0.

  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) after each titrant addition, allowing 2 minutes for thermodynamic equilibrium.

  • Self-Validation Check (Isosbestic Points): Overlay all spectra. The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) confirms a clean two-state equilibrium (HA ⇌ A⁻ + H⁺). If the isosbestic points drift, it indicates precipitation or degradation, invalidating the run.

  • Data Fitting: Extract absorbance values at the λmax of the ionized form and apply non-linear regression using the Henderson-Hasselbalch equation to derive the exact pKa.

pKaWorkflow S1 Sample Prep: 50 µM in 0.15 M KCl (aq) S2 UV-Vis Titration (pH 1.5 to 7.0) S1->S2 Constant Ionic Strength S3 Spectral Overlay & Isosbestic Point Check S2->S3 Real-time Acquisition S4 Henderson-Hasselbalch Non-linear Regression S3->S4 Validates 2-State Equilibrium S5 Validated pKa Value (Self-Validating System) S4->S5 Residual Analysis

Figure 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol 2: NMR-Based Elucidation of Intramolecular Hydrogen Bonding

Causality: To confirm the presence of the C=O ··· H-O-C=O intramolecular hydrogen bond in 4-oxo derivatives, we rely on the temperature dependence of the ¹H-NMR chemical shift. Protons involved in intramolecular hydrogen bonds are shielded from solvent interactions and exhibit minimal chemical shift changes upon heating.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. DMSO is chosen because it is a strong hydrogen bond acceptor; it will disrupt weak intermolecular bonds but cannot break strong intramolecular locks.

  • Acquisition: Acquire ¹H-NMR spectra at 5 K intervals from 298 K to 343 K.

  • Self-Validation Check (Temperature Coefficient): Plot the chemical shift (δ, ppm) of the carboxylic proton against temperature (T, Kelvin). Calculate the temperature coefficient (Δδ/ΔT). A coefficient more positive than -4.5 ppb/K (e.g., -2.0 ppb/K) self-validates the presence of a strong intramolecular hydrogen bond. A highly negative value (e.g., -8.0 ppb/K) indicates solvent exposure and intermolecular bonding, prompting a mandatory re-evaluation of the structural model.

References

  • A Comprehensive Review On Cinnoline Derivatives Journal of Pharmaceutical Negative Results URL:[Link][4]

  • Cinoxacin | C12H10N2O5 | CID 2762 - PubChem National Institutes of Health (NIH) URL:[Link][5]

  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation The Journal of Organic Chemistry - ACS Publications URL: [Link][6]

  • Cinnoline - Wikipedia Wikipedia URL:[Link][1]

Sources

Exploratory

Computational Modeling and Docking Studies of Cinnoline-3-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Cinnoline-3-carboxylic acid is a highly versatile, nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Characterized by a pyridazine ring fused to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline-3-carboxylic acid is a highly versatile, nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Characterized by a pyridazine ring fused to a benzene ring, the cinnoline core exhibits remarkable bioactivity, functioning as a privileged building block for anti-inflammatory, antibacterial, and antitumoral agents[1]. The presence of the carboxylic acid moiety at the C3 position provides a highly polarizable functional handle that drastically influences the molecule's electrostatic potential, solubility, and receptor-binding capabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind specific computational methodologies—bridging Quantum Mechanics (QM) and Molecular Mechanics (MM)—to establish a self-validating framework for the rational drug design of cinnoline-3-carboxylic acid derivatives.

Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)

Before a ligand can be accurately docked into a biological target, its three-dimensional conformation and electronic properties must be rigorously defined. Molecular mechanics force fields often fail to accurately capture the electron delocalization inherent in the fused diaza-aromatic system of cinnoline. Therefore, DFT is mandatory.

Causality of Functional and Basis Set Selection

For cinnoline-3-carboxylic acid, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the gold standard[2].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the geometry of heteroaromatic systems.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The carboxylic acid group is highly polarized and exists as a carboxylate anion at physiological pH. Diffuse functions allow the electron cloud to expand, accurately modeling the lone pairs on the oxygen and nitrogen atoms, which are critical for predicting hydrogen bond acceptor capabilities.

Step-by-Step DFT Protocol
  • Initial Geometry Generation: Build the 3D structure of cinnoline-3-carboxylic acid using a molecular builder (e.g., GaussView).

  • Optimization: Run a ground-state geometry optimization in Gaussian using opt freq b3lyp/6-311++g(d,p).

  • Validation (Frequency Analysis): Analyze the output to ensure the absence of imaginary frequencies. A true local minimum must yield only positive vibrational frequencies.

  • Electronic Profiling: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.

Quantitative Electronic Data

The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap indicates a softer, more reactive molecule capable of charge transfer with receptor residues.

Table 1: Representative DFT Calculated Parameters for Cinnoline Carboxylic Acid Scaffolds

ParameterValue (eV / Debye)Pharmacological Implication
HOMO Energy -6.45 eVIndicates electron-donating capacity (e.g., to electrophilic residues).
LUMO Energy -2.12 eVIndicates electron-accepting capacity.
Energy Gap (ΔE) 4.33 eVModerate stability; facilitates favorable binding kinetics.
Dipole Moment (μ) 4.85 DHigh polarity driven by the C3-carboxylic acid, aiding in aqueous solubility.

Molecular Docking: Target Selection and Interaction Dynamics

Computational screening via molecular docking allows for the rapid assessment of cinnoline derivatives against specific biological targets[1]. Based on empirical bioactivity, two primary therapeutic axes are typically explored: Anti-inflammatory (targeting COX-2) and Antibacterial (targeting Elastase).

The Anti-Inflammatory Axis: COX-2 Inhibition

Cinnoline derivatives have demonstrated potent anti-inflammatory properties by inhibiting Cyclooxygenase-2 (COX-2)[3]. Computational studies have identified strong binding affinities to COX-2, often outperforming standard NSAIDs[4].

The Antibacterial Axis: Pseudomonas aeruginosa Elastase

Derivatives of cinnoline, particularly 4-hydroxy variants, exhibit significant antibacterial activity. Docking studies against P. aeruginosa Elastase (PDB: 1U4G) reveal that the cinnoline core effectively navigates the bacterial enzyme's active site[5].

ComputationalWorkflow LPrep Ligand Preparation (Cinnoline-3-carboxylic acid) QM DFT Optimization (B3LYP / 6-311++G**) LPrep->QM Dock Molecular Docking (Grid Generation & Scoring) QM->Dock PPrep Protein Preparation (Target: COX-2 / Elastase) PPrep->Dock Analysis Interaction Profiling (Salt Bridges, Pi-Pi, H-Bonds) Dock->Analysis

Fig 1: End-to-end computational workflow for cinnoline-3-carboxylic acid derivatives.

Self-Validating Docking Protocol

To ensure trustworthiness, docking must not be treated as a "black box." The following protocol ensures rigorous, reproducible results:

  • Ligand Preparation (Epik/LigPrep):

    • Causality: The pKa of the carboxylic acid group is typically around 3.5 - 4.5. At a physiological pH of 7.4, it exists almost entirely as a deprotonated carboxylate anion ( ). Forcing a neutral state will result in false hydrogen bond donor predictions. Generate the zwitterionic/anionic states explicitly.

  • Protein Preparation (Protein Preparation Wizard):

    • Import PDB 1CX2 (COX-2) or 1U4G (Elastase).

    • Remove crystallographic waters beyond 3.0 Å of the active site.

    • Optimize the hydrogen bond network and minimize the structure using the OPLS4 force field to relieve steric clashes.

  • Grid Generation:

    • Center the docking grid on the native co-crystallized ligand.

    • Validation Step: Redock the native ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

  • Docking Execution (Glide SP/XP or AutoDock Vina):

    • Utilize Extra Precision (XP) scoring to penalize desolvation effects and reward favorable hydrophobic enclosure of the cinnoline bicyclic ring.

Quantitative Docking Data

Table 2: Comparative Binding Affinities of Cinnoline-3-Carboxylic Acid

Target ProteinPDB IDBinding Energy (kcal/mol)Key Residue Interactions
Cyclooxygenase-2 (COX-2) 1CX2-8.4 to -12.9Arg120 (Salt bridge with ), Tyr355 (H-bond)
Tumor Necrosis Factor (TNF-α) 2AZ5-5.8 to -7.2Tyr119, Leu120 (Pi-alkyl with cinnoline core)
Elastase (P. aeruginosa) 1U4G-6.5 to -8.1His140, Glu141 (H-bond with N-heteroatoms)

Mechanistic Pathway Analysis

The efficacy of cinnoline-3-carboxylic acid in anti-inflammatory applications is directly tied to its ability to competitively block the arachidonic acid binding channel in COX-2. The negatively charged carboxylate group forms a critical salt bridge with Arg120 at the entrance of the cyclooxygenase channel, while the hydrophobic cinnoline core inserts deep into the hydrophobic pocket, effectively blocking prostaglandin synthesis[3][4].

MOA Ligand Cinnoline-3-carboxylic Acid Scaffold COX2 COX-2 Active Site (PDB: 1CX2) Ligand->COX2 Binding Affinity Complex Ligand-Receptor Complex COX2->Complex Pi-Pi & Salt Bridges Block Arachidonic Acid Blockade Complex->Block Competitive Inhibition Outcome Anti-inflammatory Efficacy Block->Outcome Reduced Prostaglandins

Fig 2: Pharmacological mechanism of action for COX-2 inhibition by cinnoline derivatives.

Conclusion

Cinnoline-3-carboxylic acid represents a highly tunable pharmacophore. By applying rigorous DFT calculations (B3LYP/6-311++G(d,p)) to map its electronic topology, followed by physiologically accurate molecular docking, researchers can confidently predict its behavior against targets like COX-2 and Elastase. The electrostatic dominance of the C3-carboxylic acid moiety, combined with the hydrophobic stacking potential of the diaza-aromatic core, makes it an ideal candidate for next-generation drug discovery pipelines.

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for Cinnoline-3-Carboxylic Acid and Its Derivatives

Introduction & Mechanistic Overview Cinnoline-3-carboxylic acid and its derivatives (particularly the 4-oxo-1,4-dihydrocinnoline analogues) are privileged scaffolds in medicinal chemistry. They are frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cinnoline-3-carboxylic acid and its derivatives (particularly the 4-oxo-1,4-dihydrocinnoline analogues) are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of 1, antimicrobial agents, and kinase inhibitors[1].

Historically, the synthesis of the cinnoline core relied on the 2, which involves the diazotization of o-aminophenylpropiolic acid followed by aqueous cyclization[2]. However, this method is limited by the harsh acidic conditions required and the difficult preparation of the alkyne precursors[2].

To overcome these limitations and ensure a scalable, high-yielding self-validating system, modern synthetic protocols employ a3 followed by a Friedel-Crafts-type intramolecular cyclization[3]. In this approach, an aniline derivative is diazotized and coupled with diethyl malonate to form a hydrazone[3]. Subsequent saponification, activation to the diacyl chloride, and Lewis acid-mediated cyclization (using TiCl₄ or AlCl₃) constructs the3[3]. This intermediate can then be deoxygenated via chlorination and catalytic hydrogenation to yield the fully aromatized cinnoline-3-carboxylic acid.

Synthetic Strategy & Workflow

SynthesisWorkflow N1 Aniline Hydrochloride + NaNO2 / HCl N2 Phenyl Diazonium Chloride N1->N2 0-5 °C N4 Diethyl 2-(2-phenylhydrazono)malonate N2->N4 N3 Diethyl Malonate + NaOAc (Coupling) N3->N4 EtOH, rt N6 2-(2-Phenylhydrazono)malonic acid N4->N6 Hydrolysis N5 Aqueous NaOH (Saponification) N5->N6 N8 4-Oxo-1,4-dihydrocinnoline- 3-carboxylic acid N6->N8 1,2-Dichlorobenzene N7 SOCl2 then TiCl4 (Cyclization) N7->N8 N10 Cinnoline-3-carboxylic acid N8->N10 Deoxygenation N9 1. POCl3 2. H2, Pd/C N9->N10

Five-step synthesis of cinnoline-3-carboxylic acid via Japp-Klingemann coupling and cyclization.

Step-by-Step Experimental Protocols

Step 1: Diazotization and Japp-Klingemann Coupling

Causality & Insight: The generation of the diazonium salt must be strictly maintained at 0–5 °C to prevent the decomposition of the highly reactive diazonium species into phenol and nitrogen gas[3]. The coupling with diethyl malonate is buffered with sodium acetate to maintain a slightly acidic to neutral pH. This facilitates the electrophilic aromatic substitution on the active methylene while preventing premature ester hydrolysis.

Procedure:

  • Suspend aniline hydrochloride (1.0 eq) in a mixture of concentrated HCl and water (1:3 v/v) and cool to 0 °C in an ice-salt bath.

  • Add a chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes to yield phenyl diazonium chloride[3].

  • In a separate flask, dissolve diethyl malonate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool to 0 °C.

  • Add the diazonium salt solution dropwise to the diethyl malonate solution under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford diethyl 2-(2-phenylhydrazono)malonate[3].

Step 2: Saponification to the Diacid

Causality & Insight: Saponification of the diester is necessary to prepare the molecule for intramolecular Friedel-Crafts acylation[3]. Using an excess of aqueous NaOH ensures complete hydrolysis of both ester groups. The self-validating check here is the complete dissolution of the organic starting material into the aqueous layer as the highly soluble sodium salt forms.

Procedure:

  • Dissolve diethyl 2-(2-phenylhydrazono)malonate in a 1:1 mixture of THF and 2 M aqueous NaOH (4.0 eq).

  • Reflux the mixture for 3 hours. Monitor completion via TLC (disappearance of the high-Rf ester spot).

  • Cool the reaction to room temperature and remove THF under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to pH 2.

  • Collect the precipitated 2-(2-phenylhydrazono)malonic acid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 3: Activation and TiCl₄-Mediated Cyclization

Causality & Insight: This is the critical ring-closing step. Thionyl chloride converts the diacid into a highly reactive diacyl chloride. Without isolating this moisture-sensitive intermediate, titanium tetrachloride (TiCl₄) is introduced[3]. TiCl₄ acts as a strong Lewis acid, coordinating with the acyl chloride to generate an acylium ion, which undergoes an intramolecular electrophilic attack on the phenyl ring, forming the 4-oxo-1,4-dihydrocinnoline core[3].

Procedure:

  • Suspend the diacid (1.0 eq) in anhydrous 1,2-dichlorobenzene.

  • Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF. Heat the mixture to 80 °C for 2 hours until gas evolution (SO₂ and HCl) ceases[3].

  • Remove excess SOCl₂ under reduced pressure (maintaining the 1,2-dichlorobenzene solvent).

  • Cool the mixture to room temperature and slowly add TiCl₄ (2.0 eq) dropwise under an inert argon atmosphere[3].

  • Heat the reaction to 120 °C for 4 hours.

  • Cool to room temperature, carefully quench with ice water, and extract with ethyl acetate. The organic layer is concentrated, and the residue is recrystallized from ethanol to yield 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Step 4: Deoxygenation / Aromatization

Causality & Insight: To obtain the fully aromatic cinnoline-3-carboxylic acid, the 4-oxo group is first converted to a 4-chloro substituent using POCl₃. The subsequent palladium-catalyzed hydrogenation selectively removes the chlorine atom without reducing the cinnoline ring system.

Procedure:

  • Suspend 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in neat POCl₃ (10 eq) and reflux for 3 hours.

  • Carefully quench the excess POCl₃ by pouring the cooled mixture over crushed ice. Extract the resulting 4-chlorocinnoline-3-carboxylic acid with dichloromethane.

  • Dissolve the 4-chloro intermediate in methanol. Add a catalytic amount of 10% Pd/C and triethylamine (1.5 eq, to neutralize the generated HCl).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, concentrate the filtrate, and purify via silica gel chromatography to isolate pure cinnoline-3-carboxylic acid.

Quantitative Data & Yield Analysis

StepIntermediate/ProductReaction TypeAverage Yield (%)Purity (HPLC)
1Diethyl 2-(2-phenylhydrazono)malonateJapp-Klingemann Coupling85 - 90> 95%
22-(2-Phenylhydrazono)malonic acidSaponification92 - 95> 98%
34-Oxo-1,4-dihydrocinnoline-3-carboxylic acidFriedel-Crafts Cyclization65 - 75> 95%
4a4-Chlorocinnoline-3-carboxylic acidChlorination80 - 85> 90%
4bCinnoline-3-carboxylic acidReductive Dehalogenation75 - 80> 98%
Overall Cinnoline-3-carboxylic acid Total Synthesis ~35 - 45 > 98%

References

  • Title: Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L.
  • Title: Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands.
  • Title: Cinnoline Source: Wikipedia URL

Sources

Application

Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Drug Discovery

An in-depth guide to the applications of the Cinnoline-3-Carboxylic Acid scaffold in modern medicinal chemistry, prepared for researchers, scientists, and drug development professionals. Cinnoline, a bicyclic aromatic he...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the applications of the Cinnoline-3-Carboxylic Acid scaffold in modern medicinal chemistry, prepared for researchers, scientists, and drug development professionals.

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and the presence of two adjacent nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an attractive core for designing novel therapeutic agents.[2] The diverse pharmacological activities exhibited by cinnoline derivatives—including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects—underscore its versatility and importance in drug discovery.[1][2][3]

This guide focuses specifically on cinnoline-3-carboxylic acid and its derivatives. The carboxylic acid group at the 3-position is a critical pharmacophoric feature. It can act as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites or receptors.[4] Furthermore, it serves as a versatile synthetic handle for the preparation of a wide array of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical properties like solubility, cell permeability, and metabolic stability.

Core Applications in Medicinal Chemistry

The cinnoline-3-carboxylic acid framework has been successfully exploited to develop potent and selective modulators of various biological targets. The following sections detail its primary applications, the rationale behind its use, and the therapeutic potential of the resulting compounds.

Anticancer Agents: Targeting Dysregulated Kinase Pathways

A significant focus of research on cinnoline derivatives has been the development of novel anticancer agents.[1] Many cancers are characterized by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Cinnoline-3-carboxylic acid derivatives have emerged as potent inhibitors of key enzymes within these pathways, most notably protein kinases.

Causality and Scientific Rationale:

The planar cinnoline ring system is well-suited to fit into the ATP-binding pocket of many kinases. The 3-carboxylic acid moiety or its amide derivatives can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. This interaction provides a strong anchor for the molecule, while substitutions on the cinnoline ring can be modified to achieve selectivity and potency for specific kinase targets.

One of the most critical pathways in oncology is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in human cancers.[5] Cinnoline derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), making them promising candidates for cancer therapy.[5]

Signaling Pathway: Inhibition of PI3K/Akt by Cinnoline Derivatives

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Cinnoline-3-Carboxylic Acid Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt pathway inhibition by a cinnoline derivative.

Data Presentation: In Vitro Activity of a Representative Cinnoline-Based PI3K Inhibitor

Cell LineCancer TypeIC₅₀ (µM)[5]
HCT116Colon Carcinoma0.264
A549Lung Carcinoma2.04
MCF-7Breast Adenocarcinoma1.14
PI3K IsoformIC₅₀ (µM)[5]
PI3Kα0.045
PI3Kβ0.120
PI3Kδ0.088
PI3Kγ0.350
Antimicrobial Agents: A Scaffold for New Antibiotics and Antifungals

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Cinnoline-3-carboxylic acid and its derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][6][7]

Causality and Scientific Rationale:

The cinnoline core is structurally analogous to the quinolone and quinoxaline scaffolds found in well-established antimicrobial drugs.[6][8] This structural similarity suggests that cinnoline derivatives may act on similar bacterial targets, such as DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The combination of the cinnoline nucleus with other pharmacologically active moieties, such as sulphonamides, has been shown to produce synergistic antimicrobial effects.[6]

Derivatives such as 4-aminocinnoline-3-carboxamides have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]

Data Presentation: Minimum Inhibitory Concentration (MIC) of 4-Aminocinnoline-3-Carboxamide Derivatives

Bacterial StrainRepresentative MIC Range (µg/mL)[7]
Vibrio cholerae6.25 - 25
Escherichia coli6.25 - 25
Bacillus subtilis6.25 - 25
Staphylococcus aureus6.25 - 25
Klebsiella pneumoniae6.25 - 25
Central Nervous System (CNS) Agents

Derivatives of 4-amino-3-cinnolinecarboxylic acid have also been investigated for their effects on the central nervous system. Certain compounds in this class have demonstrated significant sedative and hypnotic actions in animal models, suggesting potential applications in treating anxiety and sleep disorders.[9]

Causality and Scientific Rationale:

The mechanism for the CNS effects is not as clearly defined as for anticancer or antimicrobial activities but may involve modulation of neurotransmitter receptors. The ability of these small heterocyclic molecules to cross the blood-brain barrier is a key prerequisite for CNS activity. The specific derivatives that showed sedative action were 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines, which are cyclized derivatives of 4-amino-3-cinnolinecarboxylic acid.[9] This highlights how modification of the 3-carboxylic acid group into more complex heterocyclic systems can profoundly alter the pharmacological profile.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of cinnoline-3-carboxylic acid derivatives. These are generalized procedures that may require optimization for specific target compounds.

Protocol 1: General Synthesis of a 4-Aminocinnoline-3-Carboxamide Derivative

This protocol is based on the widely used intramolecular cyclization of a hydrazone intermediate.[6]

Workflow: Synthesis of 4-Aminocinnoline-3-Carboxamide

Synthesis_Workflow Aniline Substituted Aniline Diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) Aniline->Diazonium Coupling Coupling with Cyanoacetamide Diazonium->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Cyclization Intramolecular Cyclization (AlCl₃, Chlorobenzene) Hydrazone->Cyclization Product 4-Aminocinnoline -3-Carboxamide Cyclization->Product

Caption: General synthetic workflow for cinnoline derivatives.

Objective: To synthesize a substituted 4-aminocinnoline-3-carboxamide as a scaffold for further medicinal chemistry development.

Materials:

  • Substituted aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Cyanoacetamide

  • Sodium Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Ethanol, Water, Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • Diazotization of Aniline:

    • Dissolve the substituted aniline (1 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Formation of Hydrazone Intermediate:

    • In a separate flask, dissolve cyanoacetamide (1 eq) and sodium acetate in an aqueous ethanol solution.

    • Cool this solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the cyanoacetamide solution with vigorous stirring.

    • Allow the reaction to stir for 1-2 hours, during which the hydrazone product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Intramolecular Friedel-Crafts Cyclization:

    • Suspend anhydrous AlCl₃ (3 eq) in dry chlorobenzene under an inert atmosphere (e.g., nitrogen).

    • Add the dried hydrazone intermediate (1 eq) portion-wise to the suspension.

    • Heat the reaction mixture to reflux (approx. 130°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.

    • The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.

    • Characterize the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Trustworthiness and Self-Validation: The identity and purity of the final compound must be rigorously confirmed by spectroscopic methods. The obtained melting point should be sharp and consistent with literature values for known compounds. This ensures that the material used for biological testing is of high quality, leading to reliable and reproducible data.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol details a standard colorimetric assay to determine the cytotoxic effects of newly synthesized cinnoline derivatives on cancer cell lines.[1][5]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test cinnoline derivative, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test cinnoline derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Conclusion

The cinnoline-3-carboxylic acid scaffold is a remarkably versatile and productive platform in medicinal chemistry. Its derivatives have demonstrated potent activities across diverse therapeutic areas, including oncology and infectious diseases. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to explore this privileged scaffold further, with the ultimate goal of developing novel and effective therapeutic agents for a range of human diseases.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Cinnoline Derivatives. BenchChem.
  • BenchChem. (n.d.). Biological Activity Screening of Cinnolin-7-amine: A Technical Guide. BenchChem.
  • Pattan, S. R., et al. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Publication Source.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Stańczak, A., Lewgowd, W., & Pakulska, W. (1998). Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines. Pharmazie.
  • Mittal, R. K. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate.
  • Kolaczkowski, M., et al. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.
  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie.
  • Various Authors. (2012). Cinnoline. Wikidoc.
  • Various Authors. (2025). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. ResearchGate.
  • Singh, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. R Discovery.
  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Wikipedia Contributors. (n.d.). Cinnoline. Wikipedia.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Various Authors. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
  • Stefanska, B. (n.d.). Cinnoline Derivatives with Biological Activity. ResearchGate.
  • Irikura, T., & Suzue, S. (1991). Quinoline-3-carboxylic acid derivatives. Google Patents.
  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • ChemicalBook. (n.d.). CINNOLINE-3-CARBOXYLIC ACID. ChemicalBook.

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Method

Application Notes &amp; Protocols: Cinnoline-3-Carboxylic Acid as a Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Cinnoline Scaffold The cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its isosteric relationship to quinoline and isoquinoline has inspired the synthesis of a multitude of derivatives, which have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] The utility of the cinnoline core is significantly enhanced by the introduction of functional handles that permit facile derivatization.

Cinnoline-3-carboxylic acid, in particular, stands out as a strategic building block. The carboxylic acid group at the 3-position serves as a versatile anchor point for constructing diverse molecular architectures through well-established synthetic transformations. Its activation and subsequent reaction with nucleophiles, primarily amines and alcohols, allow for the systematic exploration of the chemical space around the core, a fundamental strategy in modern drug discovery.[6]

This guide provides detailed protocols and technical insights for leveraging cinnoline-3-carboxylic acid in the synthesis of novel amide and ester derivatives, aimed at researchers, medicinal chemists, and drug development professionals.

Physicochemical & Safety Profile

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

PropertyValue
IUPAC Name Cinnoline-3-carboxylic acid
CAS Number 90418-63-6
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Typically a solid (color may vary)
pKa The cinnoline ring has a pKa of ~2.64[7]
Safety Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the material safety data sheet (MSDS) from the supplier for comprehensive safety information.

Core Application: Synthesis of Cinnoline-3-Carboxamides

The formation of an amide bond is the most frequent reaction in medicinal chemistry, prized for its high metabolic stability and ability to form key hydrogen bond interactions with biological targets.[8] Cinnoline-3-carboxylic acid can be readily converted to a wide array of amides using standard peptide coupling reagents. The choice of reagent is critical and depends on the reactivity of the amine, steric hindrance, and the need to suppress side reactions like racemization if chiral amines are used.[9]

Workflow for Cinnoline-3-Carboxamide Synthesis

G C3CA Cinnoline-3- Carboxylic Acid Coupling Coupling Reagent (e.g., EDC, HATU) C3CA->Coupling Activation Amine Primary or Secondary Amine (R-NH₂) Amide Cinnoline-3-Carboxamide Amine->Amide Amide Bond Formation Coupling->Amine Nucleophilic Attack Base Base (optional) (e.g., DIPEA) Solvent Aprotic Solvent (e.g., DMF, DCM)

Caption: General workflow for amide synthesis.

Protocol 3.1: EDC/NHS-Mediated Amide Coupling

This method is a robust and widely used procedure that involves the activation of the carboxylic acid with a water-soluble carbodiimide (EDC) to form an O-acylisourea intermediate. This highly reactive species is typically trapped in situ with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester, which then reacts cleanly with the amine.[10][11]

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Amine of interest (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Work-up reagents: Ethyl acetate (EtOAc), 5% aq. HCl, sat. aq. NaHCO₃, brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add cinnoline-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. This is the activation step. Successful formation of the NHS-ester can be monitored by TLC or LC-MS if desired.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aq. HCl (1x), sat. aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure cinnoline-3-carboxamide.

Protocol 3.2: HATU-Mediated Amide Coupling for Challenging Substrates

For sterically hindered amines or electron-deficient anilines, uronium/aminium-based reagents like HATU often provide superior results with faster reaction times and higher yields.[9] HATU promotes the formation of a highly reactive HOBt-ester.

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Challenging amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve cinnoline-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer with 5% aq. LiCl (to remove DMF, 2x), 5% aq. HCl (1x), sat. aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as described in Protocol 3.1.

Comparative Data for Amide Coupling Reagents
Reagent SystemAdditiveBaseTypical SolventReaction TimeAdvantages & Causality
EDC NHS or HOBtNone (or DIPEA for amine salts)DMF, DCM, Water4-16 hWater-soluble byproducts simplify work-up. NHS forms a stable active ester, minimizing side reactions.[11]
HATU (Internal)DIPEADMF, NMP1-4 hHighly efficient for hindered substrates and weak nucleophiles due to the formation of a very reactive activated ester.[8]
Acyl Chloride NonePyridine or Et₃NDCM, THF1-3 hHighly reactive; suitable for unreactive amines but intolerant of many functional groups. Requires prior conversion of the acid to the acyl chloride (e.g., with SOCl₂ or oxalyl chloride).

Core Application: Synthesis of Cinnoline-3-Carboxylates (Esters)

Esterification is another fundamental transformation for modifying carboxylic acids. Esters can act as prodrugs, improve pharmacokinetic properties, or serve as intermediates for further reactions.[12][13]

Protocol 4.1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method is effective for simple, unhindered primary and secondary alcohols. The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed.[14][15]

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Alcohol of interest (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend cinnoline-3-carboxylic acid in the desired alcohol (e.g., 20 mL of methanol per gram of acid).

  • Carefully add concentrated H₂SO₄ dropwise to the stirring suspension at room temperature.

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction should become homogeneous as the ester forms. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully neutralize the mixture by washing with sat. aq. NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4.2: Steglich Esterification (DCC/DMAP-Mediated)

For more sensitive or sterically demanding alcohols, a coupling-reagent-based approach under mild, neutral conditions is preferable. The Steglich esterification uses a carbodiimide (DCC or EDC) for activation and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) as a highly effective acylation catalyst.[16][17]

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Alcohol of interest (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve cinnoline-3-carboxylic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 5% aq. HCl (1x), sat. aq. NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product to yield the desired ester.

Mechanism of Carbodiimide-Mediated Activation

G C3CA Cinnoline-COOH (R-COOH) OAI O-Acylisourea (Active Intermediate) C3CA->OAI +EDC -H⁺ EDC EDC (Carbodiimide) NHSEster NHS Active Ester OAI->NHSEster +NHS Urea Urea Byproduct OAI->Urea +H₂O NHS NHS Amide Cinnoline Amide (R-CONH-R') NHSEster->Amide +Amine -NHS Amine Amine (R'-NH₂)

Caption: Activation pathway via EDC/NHS.

Characterization of Derivatives

Successful synthesis of cinnoline-3-carboxamides and esters should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity. The disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the amide/ester moiety are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the newly formed amide (approx. 1630-1690 cm⁻¹) or ester (approx. 1730-1750 cm⁻¹).

Conclusion

Cinnoline-3-carboxylic acid is a powerful and versatile heterocyclic building block for medicinal chemistry and materials science. The protocols detailed herein for amide and ester formation provide reliable and adaptable methods for generating diverse libraries of cinnoline derivatives. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively troubleshoot and optimize these transformations to accelerate the discovery of novel compounds with significant biological or material properties.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2023). Zenodo.

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.

  • Lewgowd, W., & Kliś, J. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.

  • Lewgowd, W., & Kliś, J. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC.

  • Cinnoline. (n.d.). Innovative Journal of Medical and Health Sciences.

  • Cinnoline. (n.d.). Wikipedia. Retrieved from

  • Cinnoline. (2012). Wikidoc.

  • Kumar, D., et al. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Current Medicinal Chemistry, 26.

  • Pattan, S. R., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Acta Poloniae Pharmaceutica - Drug Research, 66(4), 387-392.

  • CINNOLINE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook. Retrieved from

  • Barber, H. J., & Lunt, E. (1965). A new cinnoline synthesis. Part II. Synthesis of 1-substituted 4-cinnolone-3-carboxylic acids. Journal of the Chemical Society (Resumed), 1468.

  • ResearchGate. (n.d.). 4-Imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives.

  • ResearchGate. (n.d.). Derivatives of 4-oxocinnoline-3-carboxylic acid.

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.

  • Can anyone suggest me best esterification reaction? (2017). ResearchGate.

  • Mittal, R. K., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.

  • Mittal, R. K., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate.

  • El-Gaby, M. S., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Chimica Slovenica.

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences.

  • Esterification. (n.d.). Chemguide. Retrieved from

  • Esterification of carboxylic acids. (n.d.). Organic Syntheses.

  • Fischer Esterification. (2022). Master Organic Chemistry.

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.

Sources

Application

Preparation of cinnoline-3-carboxylic acid via Richter synthesis

An Application Guide for the Synthesis of Cinnoline-3-Carboxylic Acid Derivatives via the Classic Richter Cyclization Introduction: The Cinnoline Scaffold and the Richter Synthesis Cinnoline, a bicyclic aromatic heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Cinnoline-3-Carboxylic Acid Derivatives via the Classic Richter Cyclization

Introduction: The Cinnoline Scaffold and the Richter Synthesis

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of numerous compounds with significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Its derivatives are of substantial interest to researchers in medicinal chemistry and drug development. The Richter synthesis, first reported in 1883, is a foundational method for constructing the cinnoline ring system.[1] It involves the intramolecular cyclization of a diazotized ortho-aminoaryl alkyne.[2]

This guide provides a detailed protocol and scientific rationale for the classic Richter synthesis, which utilizes o-aminophenylpropiolic acid as the starting material. It is crucial to note that this specific pathway directly yields 4-hydroxycinnoline-3-carboxylic acid , a key intermediate that can be further modified.[3][4] This document will elucidate the mechanism, provide a step-by-step experimental workflow, and offer practical insights for researchers.

A common point of confusion is the distinction between the Richter cinnoline synthesis and the von Richter rearrangement . The latter involves the reaction of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid via cine substitution, a mechanistically distinct process.[5] This guide is focused exclusively on the Richter cinnoline synthesis.

Reaction Mechanism and Scientific Rationale

The Richter synthesis is an elegant cascade reaction initiated by diazotization. The process can be understood through the following mechanistic steps, each driven by specific chemical principles.

  • Diazotization: The synthesis begins with the conversion of the aromatic primary amine of o-aminophenylpropiolic acid into a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) because arenediazonium salts are thermally unstable and can decompose violently if isolated or heated. The low temperature ensures the diazonium intermediate is stable enough in solution to proceed to the next step.

  • Intramolecular Electrophilic Cyclization: The core of the Richter synthesis is the subsequent intramolecular cyclization. The highly electrophilic terminal nitrogen of the diazonium group is attacked by the nucleophilic triple bond of the propiolic acid moiety. This attack is favored due to the proximity of the reacting groups in the ortho configuration.

  • Formation of a Vinyl Cation: The cyclization event results in the formation of a highly reactive vinyl cation intermediate and the loss of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward.

  • Nucleophilic Attack and Tautomerization: The vinyl cation is immediately trapped by a water molecule from the aqueous medium. This generates an enol intermediate, which rapidly tautomerizes to the more stable keto form. This final product is 4-hydroxycinnoline-3-carboxylic acid, which exists in tautomeric equilibrium with its 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid form.

The overall mechanism is depicted below.

Richter Synthesis Mechanism Mechanism of the Richter Synthesis Start o-Aminophenylpropiolic Acid Diazonium Arenediazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HCl 0-5 °C VinylCation Vinyl Cation Intermediate (+ N₂ gas) Diazonium->VinylCation 2. Intramolecular Cyclization (Warming) Enol Enol Intermediate VinylCation->Enol 3. H₂O Attack Product 4-Hydroxycinnoline-3-carboxylic Acid Enol->Product 4. Tautomerization

Caption: Key mechanistic steps of the Richter Synthesis.

Experimental Protocols

This section provides a detailed, two-part protocol. The first part briefly covers the synthesis of the necessary starting material, o-aminophenylpropiolic acid, which is not always commercially available. The second part details the Richter synthesis itself.

Part A: Illustrative Synthesis of o-Aminophenylpropiolic Acid

A common route to the starting material is from o-nitrobenzaldehyde. This multi-step synthesis involves a Corey-Fuchs reaction followed by reduction of the nitro group.

Materials:

  • o-Nitrobenzaldehyde

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol, Water, Diethyl ether

Procedure Outline:

  • Dibromoalkene Formation: React o-nitrobenzaldehyde with the phosphonium ylide generated from CBr₄ and PPh₃ to form 2-(2,2-dibromovinyl)-1-nitrobenzene.

  • Alkyne Formation: Treat the dibromoalkene with two equivalents of n-BuLi at low temperature (-78 °C) to perform a Fritsch-Buttenberg-Wiechell rearrangement, yielding 2-ethynyl-1-nitrobenzene.

  • Carboxylation: React the terminal alkyne with another equivalent of n-BuLi followed by quenching with solid CO₂ (dry ice) to yield o-nitrophenylpropiolic acid.

  • Nitro Group Reduction: Reduce the nitro group using a standard method, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, to yield the final o-aminophenylpropiolic acid.

Note: This is a complex synthesis and each step requires careful optimization. Researchers should consult detailed literature procedures for this preparatory sequence.

Part B: Richter Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

Materials & Equipment:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Starch-iodide paper

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

Quantitative Data:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeMolar Ratio
o-Aminophenylpropiolic acid161.1610.01.61 g1.0
Concentrated HCl36.46~60~5 mL~6.0
Sodium Nitrite (NaNO₂)69.0011.00.76 g1.1
Deionized Water18.02-~75 mL-

Step-by-Step Procedure:

  • Preparation of Amine Solution: In the 250 mL three-neck flask, suspend 1.61 g (10.0 mmol) of o-aminophenylpropiolic acid in 50 mL of deionized water. Add a magnetic stir bar.

  • Acidification and Cooling: While stirring, slowly add 5 mL of concentrated HCl. The amine salt may precipitate initially. Place the flask in an ice-water bath and cool the vigorously stirred suspension to 0–5 °C.

  • Diazotization: Dissolve 0.76 g (11.0 mmol) of sodium nitrite in 25 mL of cold deionized water. Transfer this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Expert Tip: The formation of the diazonium salt is indicated by the solid dissolving to form a clear, yellowish solution. Monitor the reaction for the presence of excess nitrous acid by periodically touching the tip of a glass rod dipped in the reaction mixture to starch-iodide paper; a blue-black color indicates a slight excess of HONO and the completion of diazotization.

  • Cyclization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. Then, remove the ice bath and allow the solution to warm to room temperature. Slowly heat the solution to 60–70 °C using a heating mantle.[3] Vigorous evolution of nitrogen gas (N₂) should be observed as the cyclization proceeds.

  • Product Precipitation: Maintain the temperature for 1 hour, or until gas evolution ceases. The product, 4-hydroxycinnoline-3-carboxylic acid, will begin to precipitate as a yellowish solid as it forms.

  • Isolation: Cool the reaction mixture first to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying and Characterization: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or acetic acid, to obtain pure 4-hydroxycinnoline-3-carboxylic acid. Dry the purified crystals in a vacuum oven. The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Results:

ParameterValue
Reaction Time~2-3 hours
Temperature Profile0-5 °C (Diazotization), 60-70 °C (Cyclization)
Product AppearancePale yellow to tan solid
Typical Yield60-80%

Experimental Workflow Visualization

Richter Synthesis Workflow Experimental Workflow Start 1. Suspend Amine in H₂O Add HCl Cool 2. Cool to 0-5 °C Start->Cool Diazotize 3. Add NaNO₂(aq) Dropwise (T < 5 °C) Cool->Diazotize Cyclize 4. Warm to RT, then Heat to 70 °C (N₂ evolution) Diazotize->Cyclize Precipitate 5. Cool in Ice Bath Cyclize->Precipitate Filter 6. Vacuum Filter Product Precipitate->Filter Wash 7. Wash with Cold H₂O and Ethanol Filter->Wash Purify 8. Recrystallize & Dry Wash->Purify Final Pure 4-Hydroxycinnoline- 3-carboxylic Acid Purify->Final

Caption: Step-by-step workflow for the Richter synthesis.

Safety and Troubleshooting

Safety Precautions:

  • Diazonium Salts: Arenediazonium salts can be explosive in their solid, dry state. Never isolate the diazonium salt intermediate. Always keep it in solution at low temperatures.

  • Reagent Toxicity: Handle concentrated HCl and sodium nitrite with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Gas Evolution: The cyclization step releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Troubleshooting Guide:

IssuePossible CauseSolution
Diazotization is incomplete (starch-iodide test is negative)Insufficient NaNO₂; NaNO₂ solution decomposed.Add a small additional amount of fresh NaNO₂ solution until the test is positive.
Dark brown/black tarry byproduct formsTemperature during diazotization was too high, leading to decomposition and side reactions.Maintain strict temperature control (< 5 °C). Ensure efficient stirring and slow addition of the nitrite solution.
Low product yieldDiazonium salt decomposed before cyclization; cyclization temperature was too low or time was too short.Ensure the diazonium salt solution is used promptly after formation. Confirm that the cyclization temperature reaches 60-70 °C and that gas evolution has completely ceased before cooling.
Product is difficult to purifyPresence of colored impurities from side reactions.Treat the recrystallization solution with a small amount of activated charcoal (decolorizing carbon) before hot filtration to remove colored impurities.

References

  • Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

  • Vinogradova, O. V., & Balova, I. A. (2010). Methods for the synthesis of cinnolines (Review). Russian Journal of Organic Chemistry, 46(4), 495-527. Available at: [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(2), 65-80. Available at: [Link]

  • Sharma, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Wikipedia contributors. (2023). Cinnoline. Wikipedia, The Free Encyclopedia. [Link]

  • Indorkar, D., Gautam, N., Chourasia, OP., & Limaye, SN. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Cinnoline Based Pyrazoline Derivatives. Asian Journal of Research in Chemistry, 6(8), 753-756. [Link]

  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part I. The Richter Reaction. Journal of the Chemical Society, 512-520. (Note: A direct URL is not available, but this is a key historical reference for the mechanism.)
  • Baumgarten, H. E. (Ed.). (1971). Organic Syntheses, Collective Volume 5. John Wiley & Sons. (This series provides robust, peer-reviewed synthetic procedures and would be a source for related transformations). [Link]

  • Wikipedia contributors. (2023). Von Richter reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Standard reference for material properties). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative textbook for mechanistic principles). [Link]

  • Fokin, A. A., & Gulevskaya, A. V. (2007). On the cyclization of ortho-alkynylbenzene diazonium salts. Russian Chemical Bulletin, 56(10), 2112-2119. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for spectroscopic characterization). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9208, Cinnoline. [Link]

  • Horning, E. C. (Ed.). (1955). Organic Syntheses, Collective Volume 3. John Wiley & Sons. (Provides examples of diazotization procedures). [Link]

Sources

Method

Application Note: Cinnoline-3-Carboxylic Acid Amide Coupling Reactions in Organic Synthesis

Introduction & Scientific Rationale The cinnoline scaffold (1,2-benzodiazine) represents a privileged, nitrogen-rich pharmacophore in medicinal chemistry. It exhibits a broad spectrum of biological activities, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The cinnoline scaffold (1,2-benzodiazine) represents a privileged, nitrogen-rich pharmacophore in medicinal chemistry. It exhibits a broad spectrum of biological activities, including potent antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) anxiolytic properties[1],[2]. Within this chemical space, cinnoline-3-carboxamides have emerged as highly valuable derivatives. The 3-carboxamide vector serves as a critical hydrogen-bond donor/acceptor site for target protein interactions, while the adjacent positions (particularly C4 and C7) allow for extensive Structure-Activity Relationship (SAR) tuning[3].

As a Senior Application Scientist, I frequently observe that researchers struggle with the functionalization of the cinnoline core due to its electron-deficient nature and poor solubility in standard ethereal solvents. When designing a synthetic campaign for cinnoline-3-carboxamides, chemists must choose between two primary strategic pathways: Late-Stage Amidation (direct coupling of a pre-formed cinnoline-3-carboxylic acid)[4] or De Novo Assembly (constructing the bicyclic ring with the amide group already embedded)[5].

This guide provides field-proven, self-validating protocols for both approaches, detailing the mechanistic causality behind each experimental choice.

Mechanistic Pathways & Workflow Visualization

Workflow A Cinnoline-3-carboxylic Acid B HATU / DIPEA Activation A->B Step 1: DMF, rt C Amine Addition (e.g., Piperazine) B->C Step 2: OAt-ester D Cinnoline-3-carboxamide (Direct Route) C->D Yield: 85-95% E Aryl Diazonium Salt F Cyanoacetamide Coupling E->F NaOAc, EtOH/H2O G Hydrazone Intermediate F->G 0-5 °C H AlCl3 Cyclization (Chlorobenzene) G->H Reflux, 2h I 4-Amino-Cinnoline-3-carboxamide (De Novo Route) H->I Yield: 60-75%

Fig 1: Synthetic workflows for direct amidation vs. de novo cinnoline-3-carboxamide assembly.

Pathway A: Direct HATU-Mediated Amidation

Causality & Design: Cinnoline-3-carboxylic acids often suffer from poor solubility. By utilizing anhydrous N,N-dimethylformamide (DMF), we ensure homogeneous reaction kinetics[4]. HATU is selected over traditional carbodiimides (like EDC/HOBt) because the electron-deficient 1,2-diazine core deactivates the carboxylic acid. HATU rapidly forms a highly reactive 7-azabenzotriazole (OAt) ester. The adjacent pyridine-like nitrogen in the OAt leaving group provides an intramolecular hydrogen bond that stabilizes the incoming amine's transition state, drastically accelerating the coupling of sterically hindered or weakly nucleophilic amines[4].

Pathway B: De Novo Richter-Type Cyclization

Causality & Design: For the synthesis of 4-amino-cinnoline-3-carboxamides, direct amidation is often sterically blocked by the adjacent C4-amino group. Instead, a modified Richter-type cyclization is preferred[1]. By coupling an aryl diazonium salt with cyanoacetamide, a hydrazone intermediate is formed[6]. Subsequent treatment with anhydrous AlCl₃ in chlorobenzene acts as a Lewis acid-catalyzed Friedel-Crafts-type intramolecular cyclization, driving the formation of the bicyclic system while simultaneously establishing the C4-amine and C3-carboxamide[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Late-Stage Amidation using HATU/DIPEA

Target: N-substituted cinnoline-3-carboxamides (e.g., piperazine or aniline derivatives).

  • Substrate Dissolution: Suspend Cinnoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: The excess DIPEA serves a dual purpose—it deprotonates the carboxylic acid to facilitate nucleophilic attack on the uronium species and neutralizes the hydrochloride salt of the incoming amine.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will typically transition to a deep yellow/orange color, indicating the successful formation of the active OAt-ester. LC-MS analysis of an aliquot should show the disappearance of the starting acid mass and the appearance of the intermediate (M+H + 118 m/z).

  • Amine Coupling: Add the target amine (1.2 eq, 1.2 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with ice-cold water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification & Final Validation: Purify via flash column chromatography (DCM:MeOH gradient). Validate the final product via ¹H-NMR; successful coupling is confirmed by the appearance of a broad amide N-H singlet at ~8.0–9.0 ppm and the integration of the amine's aliphatic/aromatic protons.

Protocol 2: De Novo Synthesis of 4-Amino-Cinnoline-3-Carboxamides

Target: Highly substituted 4-amino-cinnoline-3-carboxamides.

  • Diazotization: Dissolve the substituted aniline (1.0 eq, 10 mmol) in 1N HCl (30 mL) and cool to 0–5 °C in an ice-salt bath. Slowly add a cold aqueous solution of NaNO₂ (1.1 eq, 11 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Hydrazone Formation: In a separate flask, dissolve cyanoacetamide (1.0 eq, 10 mmol) and sodium acetate (excess, ~15 g to maintain alkalinity) in an ethanol/water mixture (1:1, 50 mL) and cool to 0 °C. Add the cold diazonium salt solution dropwise to this mixture[6].

    • Self-Validation Checkpoint 1: A bright yellow/orange precipitate (the hydrazone) will form immediately. Stir for 3 hours, filter, wash with water, and dry.

  • Intramolecular Cyclization: Suspend the dried hydrazone (1.0 eq) in anhydrous chlorobenzene (20 mL). Add anhydrous AlCl₃ (2.5 eq) cautiously. Reflux the mixture under nitrogen for 2 hours[5].

  • Workup & Final Validation: Cool the mixture to room temperature and pour over crushed ice containing dilute HCl (20 mL). Filter the resulting solid, wash with dilute NaOH to remove acidic impurities, and recrystallize from methanol/water (10:1)[6]. Validate via IR spectroscopy: the sharp cyano (C≡N) stretch at ~2200 cm⁻¹ from the hydrazone intermediate must completely disappear, replaced by primary amine N-H stretches at ~3300–3400 cm⁻¹.

Quantitative Data & SAR Optimization

To optimize reaction conditions and predict biological efficacy, consult the quantitative data summarized in the tables below.

Table 1: Comparative Efficiency of Amide Coupling Reagents for Cinnoline-3-carboxylic Acid

Coupling ReagentActive IntermediateTypical YieldReaction TimeBest Use Case / Causality
HATU / DIPEA OAt-ester85–95%2–4 hSterically hindered amines; prevents degradation of the sensitive cinnoline core due to rapid kinetics.
EDC / HOBt OBt-ester60–80%8–12 hStandard primary amines; highly cost-effective for large-scale manufacturing.
SOCl₂ / DMF (cat.) Acyl Chloride40–70%12–24 hRobust, non-nucleophilic amines; however, the harsh acidic conditions risk degrading the 1,2-diazine core.

Table 2: Pharmacological Vectors of Cinnoline-3-carboxamides

Substituent at C3-AmideC4 SubstituentPrimary Biological ActivityMechanism / TargetReference
Piperazine / Pyrazole Amino / HAntibacterial & AntifungalDisruption of bacterial DNA gyrase / cell wall synthesis.[1],[2]
Aryl / Phenyl groups AminoAnti-inflammatoryInhibition of COX/LOX pathways and BSA denaturation.[2],[5]
Alkyl / Cycloalkyl Amino / AlkylCNS Depressant / AnxiolyticModulation of central nervous system receptors.[3]

Pharmacological Signaling & SAR Visualization

SAR_Pathway Core Cinnoline-3-carboxamide Pharmacophore Sub1 N-Aryl / N-Alkyl Amides Core->Sub1 SAR Vector 1 Sub2 N-Heterocyclic Amides (Piperazine/Pyrazole) Core->Sub2 SAR Vector 2 Sub3 C4-Amino Substitution Core->Sub3 SAR Vector 3 Bio1 Anti-inflammatory & CNS Anxiolytic Sub1->Bio1 Bio2 Antibacterial & Antifungal Activity Sub2->Bio2 Sub3->Bio1 Sub3->Bio2

Fig 2: Pharmacological signaling and SAR vectors of substituted cinnoline-3-carboxamides.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI (Molecules). URL:[Link]

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives - ResearchGate. URL:[Link]

  • CN86104358A - The preparation method of cinnoline compound - Google Patents.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides - ResearchGate. URL:[Link]

  • Synthesis, Characterization and Biological Activity of Substituted Cinnoline Benzimidazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

Sources

Application

Application Note: Exploiting the Cinnoline-3-Carboxylic Acid Scaffold for Novel Antimicrobial Agent Development

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Cinnoline (1,2-benzodiazine), a bicyclic aromatic het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Cinnoline (1,2-benzodiazine), a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry[1][2]. Specifically, cinnoline-3-carboxylic acid and its derivatives share profound structural and electronic homology with quinolone antibiotics[3].

The primary mechanism of action for these derivatives is the targeted inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV [2][3]. By intercalating into the DNA cleavage site, cinnoline-3-carboxylic acid derivatives stabilize the DNA-enzyme cleavage complex. This prevents the religation of cleaved DNA strands, leading to lethal double-strand breaks, the cessation of DNA replication, and rapid bactericidal activity[2][3]. A classic clinical example of this scaffold is Cinoxacin , which exhibits potent activity against Gram-negative pathogens responsible for urinary tract infections[3][4].

Caption: Mechanism of Action: Cinnoline-3-carboxylic acid derivatives targeting DNA Gyrase.

Structural Optimization & Synthetic Strategy

The synthesis of the cinnoline core has historically relied on the von Richter or Barber syntheses, which require harshly acidic conditions for diazonium salt generation[5]. Modern synthetic strategies have pivoted toward transition-metal-catalyzed approaches, such as the Cu-catalyzed intramolecular N-arylation of hydrazones, allowing for milder conditions and precise regiocontrol[5].

From a structure-activity relationship (SAR) perspective, functionalization at the C-6 and C-7 positions is critical. The introduction of electron-withdrawing halogens (e.g., 6-fluoro or 7-chloro) significantly enhances the lipophilicity of the molecule, facilitating better penetration through the bacterial cell wall and improving binding affinity to the DNA gyrase complex[1][6][7].

Caption: Modern synthetic route for cinnoline-3-carboxylic acid derivatives via N-arylation.

Quantitative Antimicrobial Activity Profile

The table below synthesizes the reported Minimum Inhibitory Concentration (MIC) data for various optimized cinnoline-3-carboxylic acid derivatives and structural analogs, demonstrating their broad-spectrum potential[1][2][3][4].

Compound Class / DerivativePrimary Target PathogensMIC Range (µg/mL)Key Structural Feature
Cinoxacin (Standard)Gram-negative (E. coli, P. mirabilis)Highly Active (In vivo)1-ethyl-1,4-dihydro-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid[3][4]
6-Fluoro-cinnoline-3-carboxylic acids Broad Spectrum (S. aureus, E. coli)6.25 – 25.0C-6 Fluorine enhances lipophilicity and target penetration[1][6][7]
7-Substituted 4-aminocinnoline-3-carboxamides Gram-positive & Gram-negative6.25 – 25.0C-7 substitution optimizes enzyme pocket binding[1]
4-(p-aminopiperazine)cinnoline-3-carboxamides B. subtilis, S. aureus, P. aeruginosa12.5 – 50.0Piperazine ring at C-4 improves aqueous solubility[1]

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

This protocol details the classical diazotization and cyclization approach, optimized for high-yield recovery of the halogenated cinnoline core[6][8].

Step 1: Diazotization of 4-Fluoroaniline

  • Procedure: Suspend 4-fluoroaniline (0.02 mol) in 100 mL of 1N HCl and cool to 0–5°C. Slowly add a chilled aqueous solution of sodium nitrite (0.02 mol in 20 mL H₂O) dropwise under continuous stirring.

  • Causality: The low temperature prevents the decomposition of the highly unstable diazonium salt. The acidic environment is strictly required to protonate the nitrous acid, generating the active nitrosonium ion ( NO+ ) that attacks the primary amine[6].

Step 2: Condensation with Diethyl Malonate

  • Procedure: Add the cold diazonium salt solution to a well-stirred, alkaline mixture of diethyl malonate (0.02 mol) and sodium acetate (100 g) in ethanol/water at 0°C. Stir for 3 hours.

  • Causality: Sodium acetate acts as a buffer to maintain a mildly alkaline pH, which facilitates the nucleophilic attack of the active methylene compound onto the electrophilic diazonium nitrogen, forming the hydrazone intermediate[6].

Step 3: Intramolecular Cyclization

  • Procedure: Isolate the hydrazone intermediate, dry it, and reflux it in chlorobenzene (25 mL) with anhydrous aluminum chloride ( AlCl3​ , 50 mmol) for 1–2 hours.

  • Causality: AlCl3​ acts as a potent Lewis acid, coordinating with the carbonyl oxygen to increase the electrophilicity of the adjacent carbon. This drives the intramolecular Friedel-Crafts-type ring closure, forming the bicyclic cinnoline structure[6].

Step 4: Saponification to the Free Carboxylic Acid

  • Procedure: Treat the resulting ester with 10% NaOH in ethanol, refluxing on a water bath (85°C) for 30 minutes. Cool to room temperature, pour over crushed ice, and acidify with dilute HCl. Filter and recrystallize the precipitate from ethanol.

  • Causality: Alkaline hydrolysis cleaves the ester bond. Subsequent acidification lowers the pH below the pKa of the newly formed carboxylate, forcing the neutral, insoluble cinnoline-3-carboxylic acid to precipitate out of the aqueous solution for collection[6][8].

Protocol B: In vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

To accurately assess the MIC of synthesized cinnoline derivatives, a self-validating broth microdilution assay must be employed[1][2].

Step 1: Inoculum Standardization

  • Procedure: Aseptically suspend 3-5 isolated colonies of the target strain in sterile saline. Adjust the turbidity using a spectrophotometer (625 nm) to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute to a final test concentration of 5×105 CFU/mL in Mueller-Hinton Broth (MHB)[2].

  • Causality: Standardizing the bacterial load is the most critical step. Over-inoculation leads to false-positive resistance (due to the "inoculum effect"), while under-inoculation yields artificially low MIC values[2].

Step 2: Compound Preparation and Serial Dilution

  • Procedure: Dissolve the cinnoline-3-carboxylic acid derivative in DMSO (ensure final DMSO concentration in wells is ≤1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.

Step 3: Inoculation and Incubation

  • Procedure: Dispense 100 µL of the standardized inoculum into each test well. Incubate the plates aerobically at 35–37°C for 18–24 hours[2].

Step 4: Assay Validation and MIC Determination

  • Procedure: Visually inspect the plates. The MIC is defined as the lowest concentration exhibiting no visible turbidity[2]. The assay is only valid if the internal control system passes.

Caption: Self-validating broth microdilution workflow for MIC determination.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis and Biological Evaluation of some 2,5-disubstituted 1,3,4-oxadiazole based Cinnoline derivatives. Research Journal of Pharmacy and Technology.[Link]

  • 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences.[Link]

  • Structure of the antimicrobial agent cinoxacin. IUCr Journals.[Link]

  • Cinoxacin: effectiveness against experimental pyelonephritis in rats. PubMed.[Link]

  • Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation.
  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones. ACS Publications.[Link]

Sources

Method

Formulation techniques of cinnoline-3-carboxylic acid for in vivo studies

Application Note: Formulation Strategies for Cinnoline-3-Carboxylic Acid Derivatives in Preclinical In Vivo Studies Executive Rationale & Pre-Formulation Profiling The cinnoline scaffold (1,2-benzodiazine) is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Cinnoline-3-Carboxylic Acid Derivatives in Preclinical In Vivo Studies

Executive Rationale & Pre-Formulation Profiling

The cinnoline scaffold (1,2-benzodiazine) is a privileged structural motif in medicinal chemistry, yielding derivatives with potent antibacterial, anti-inflammatory, and antineoplastic activities[1][2]. Among these, cinnoline-3-carboxylic acid derivatives—most notably cinoxacin and its analogs like Compound 64716—present unique formulation challenges for in vivo preclinical studies[3][4].

As a Senior Application Scientist, I approach the formulation of these heterocyclic carboxylic acids by first interrogating their ionization profiles. The presence of the carboxylic acid at the C-3 position dictates a highly pH-dependent solubility curve. At gastric pH (pH 1–2), the molecule remains unionized, exhibiting profound hydrophobicity and poor aqueous solubility[3][5]. However, at physiological pH (pH 7.4), the carboxylic acid (pKa ~4.7) is fully ionized, allowing for the exploitation of in situ salt formation to achieve the high concentrations required for intravenous (IV) dosing[4][5].

To design a robust in vivo formulation, we must align the physicochemical properties of the active pharmaceutical ingredient (API) with the physiological environment of the administration route.

Table 1: Quantitative Physicochemical Profile of a Representative Cinnoline-3-Carboxylic Acid (Cinoxacin / Compound 64716)

ParameterValueCausality & Formulation Implication
Molecular Weight 262.22 g/mol Small molecule; highly permeable if dissolved.
pKa (Acidic) ~4.7Unionized in the stomach; ionized in the blood/intestine. Requires basic excipients for IV solubilization[4][5].
LogP 1.5Moderate lipophilicity. Requires wetting agents (e.g., Tween 80) for uniform oral suspensions[5].
Solubility (Free Acid) < 50 µg/mL to 0.96 mg/mLPoorly soluble in water. Unsuitable for direct IV injection without modification[3][5].
Solubility (Sodium Salt) > 500 mg/mLHighly soluble. Ideal for high-dose IV bolus or infusion formulations[3].

Strategic Formulation Workflows

The selection of a formulation strategy is fundamentally driven by the intended route of administration.

For Intravenous (IV) administration , the absolute requirement is a sterile, clear solution that will not precipitate upon introduction to the buffering capacity of the bloodstream. Because the free acid of cinnoline-3-carboxylic acid is virtually insoluble in water, we utilize an in situ sodium salt formation strategy. By adding equimolar amounts of sodium hydroxide (NaOH), we convert the free acid into a highly soluble sodium salt, achieving concentrations exceeding 500 mg/mL[3].

For Per Os (PO) administration , complete dissolution prior to dosing is unnecessary and often counterproductive due to the acidic nature of the stomach, which would immediately precipitate the dissolved sodium salt. Instead, we formulate a homogeneous micro-suspension using a viscosity-modifying polymer (0.5% Methylcellulose) to prevent particle sedimentation, coupled with a surfactant (0.1% Tween 80) to overcome the API's hydrophobicity and ensure uniform particle wetting.

FormulationWorkflow API Cinnoline-3-Carboxylic Acid (Free Acid, Poor Solubility) IV Intravenous (IV) Route API->IV PO Per Os (PO) Route API->PO Salt In Situ Salt Formation (Add 1 eq NaOH, pH 7.4-8.0) IV->Salt Suspension Polymer Suspension (0.5% MC + 0.1% Tween 80) PO->Suspension Filter Sterile Filtration (0.22 µm) Salt->Filter Homogenize High-Shear Homogenization Suspension->Homogenize DoseIV Clear IV Solution (Rapid Systemic Exposure) Filter->DoseIV DosePO Uniform PO Suspension (Intestinal Absorption) Homogenize->DosePO

Caption: Decision matrix and workflow for selecting IV vs. PO formulation strategies.

Executable Experimental Protocols

The following protocols are designed as self-validating systems. Quality Control (QC) checkpoints are embedded within the steps to ensure that any deviation is caught before the formulation is administered to the animal model.

Protocol A: Preparation of IV Solution via In Situ Salt Formation (Target: 10 mg/mL)

Causality Focus: We avoid using strong organic co-solvents (like DMSO or DMA) which can cause hemolysis or precipitation in vivo. Instead, exploiting the molecule's pKa via pH adjustment ensures physiological compatibility.

  • Weighing: Accurately weigh 100 mg of cinnoline-3-carboxylic acid free acid into a sterile glass vial.

  • Initial Wetting: Add 7.0 mL of sterile Water for Injection (WFI). The API will remain largely insoluble, forming a cloudy suspension.

  • Salt Formation: Slowly add 1.0 N NaOH dropwise while under continuous magnetic stirring. Note: The theoretical requirement is approximately 1 molar equivalent of NaOH to deprotonate the carboxylic acid.

  • Dissolution Check (QC 1): Continue stirring until the solution becomes completely clear. If particulates remain, sonicate for 5 minutes. Do not exceed pH 8.5 to prevent tissue necrosis at the injection site.

  • pH Adjustment: Back-titrate carefully with 0.1 N HCl or 0.1 N NaOH to achieve a final pH of 7.4 to 7.8.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.

  • Final Validation (QC 2): Hold the vial against a dark and light background. The solution must be 100% optically clear with no Tyndall effect (light scattering), confirming the absence of sub-visible API precipitates.

Protocol B: Preparation of PO Micro-Suspension (Target: 20 mg/mL)

Causality Focus: Oral gavage requires a homogeneous suspension to ensure accurate dose delivery. Methylcellulose (MC) increases the kinetic stability of the suspension, while Tween 80 lowers the interfacial tension between the hydrophobic cinnoline crystals and the aqueous vehicle.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cPs) and 0.1% (v/v) Tween 80 in purified water. Allow to hydrate overnight at 4°C to ensure complete polymer unwinding.

  • API Trituration: Weigh 200 mg of the API and transfer it to a glass mortar. Add 50 µL of Tween 80 directly to the powder and triturate with a pestle to form a smooth, wetted paste. This mechanical shearing breaks up agglomerates.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1 mL increments, mixing thoroughly after each addition, until approximately 8 mL is added.

  • Homogenization: Transfer the mixture to a vial and use a probe homogenizer at 10,000 RPM for 2 minutes to reduce the particle size uniformly.

  • Volume Adjustment: QS to exactly 10.0 mL with the MC vehicle.

  • Degassing: Sonicate the suspension in a water bath for 5 minutes to remove entrapped air bubbles introduced during homogenization.

  • Final Validation (QC 3): Inspect the suspension. It should be uniformly opaque. Allow it to sit for 30 minutes; if rapid sedimentation occurs, the particle size is too large, and re-homogenization is required.

In Vivo Pharmacokinetic (PK) Translation

Once formulated and administered, the in vivo behavior of cinnoline-3-carboxylic acid derivatives is highly predictable based on their physicochemical profile.

When administered orally as a suspension (e.g., 40 mg/kg in mice), the unionized solid transits through the acidic stomach intact. Upon reaching the duodenum (pH 6.0–7.4), the micro-particles undergo rapid dissolution and ionization[3]. The molecule's moderate lipophilicity (LogP ~1.5) permits efficient permeation across the intestinal epithelium into the portal vein[4][5].

Historically, cinnoline-3-carboxylic acid derivatives demonstrate excellent oral bioavailability. For instance, oral administration of Compound 64716 at 40 mg/kg in murine models yielded peak blood concentrations of 19.2 µg/mL[3][6]. Furthermore, because these compounds are less bound to serum proteins compared to older analogs like nalidixic acid, a larger fraction of the drug remains free and pharmacologically active in systemic circulation[3][6]. They are subsequently cleared via renal excretion, achieving exceptionally high concentrations in the urine (>1,000 µg/mL within 30 minutes for a 20 mg/kg dose), which underpins their historical efficacy in urinary tract infections[3][6].

PKPathway PO_Dose PO Administration (Polymer Suspension) Stomach Stomach (pH 1-2) Drug remains unionized/solid PO_Dose->Stomach Intestine Intestine (pH 6-7) Ionization & Rapid Dissolution Stomach->Intestine Gastric Emptying PortalVein Portal Vein Absorption Intestine->PortalVein Epithelial Permeation Liver Hepatic Transit (Low First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (High Free Drug Fraction) Liver->Systemic Excretion Renal Excretion (High Urine Concentration) Systemic->Excretion Renal Clearance

Caption: In vivo pharmacokinetic absorption, distribution, and elimination pathway.

References

  • Compound 64716, a New Synthetic Antibacterial Agent Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Compound 64716, a new synthetic antibacterial agent Source: PubMed (National Institutes of Health) URL:[Link]

  • Cinoxacin | C12H10N2O5 | CID 2762 Source: PubChem (National Institutes of Health) URL:[Link]

  • A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL:[Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization and purification conditions for cinnoline-3-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic Chemistry. This hub is designed for researchers, application scientists, and drug development professionals dealing with the isolation, purification, and thermodyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This hub is designed for researchers, application scientists, and drug development professionals dealing with the isolation, purification, and thermodynamic optimization of cinnoline-3-carboxylic acid and its derivatives.

Below, you will find expert troubleshooting guides, self-validating methodologies, and quantitative thermodynamic data to ensure high-yield, high-purity recovery of your target compounds.

Process Visualization: Purification & Recrystallization Pathway

G N1 Crude Cinnoline-3-Carboxylic Acid (High Impurity Load) N2 Base Dissolution (10% NaOH) Formation of Sodium Carboxylate N1->N2 N3 Organic Wash (DCM) Clearance of Neutral/Basic Byproducts N2->N3 N4 Isoelectric Acidification (2M HCl) Precipitation at pH 2.5 - 3.0 N3->N4 N5 Hot Recrystallization (Absolute Ethanol / Glacial Acetic Acid) N4->N5 N6 Pure Cinnoline-3-Carboxylic Acid (>99% HPLC Purity) N5->N6

Workflow for the purification and recrystallization of cinnoline-3-carboxylic acid.

Section 1: Expert Troubleshooting & FAQs

Q: Why does my cinnoline-3-carboxylic acid "oil out" instead of forming discrete crystals during the cooling phase? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the chosen solvent system. Cinnoline-3-carboxylic acid is highly prone to this in aqueous gradients if the cooling rate is too aggressive.

  • The Causality: The supersaturation level exceeds the nucleation threshold rapidly, but the metastable zone width for the liquid phase is breached before the solid phase can organize into a crystal lattice.

  • The Fix: Switch to a solvent system with a steeper solubility curve, such as absolute ethanol[1]. If using a mixed solvent, seed the solution with pure crystals at a temperature just 2°C above the visually determined cloud point, and reduce the cooling ramp rate to 0.1°C/minute.

Q: How can I efficiently clear unreacted diazonium or hydrazone intermediates from the crude Richter synthesis mixture? A: Utilize the amphoteric nature of the molecule. The cinnoline ring contains basic nitrogens (pKa ~2.64)[2], while the carboxylic acid moiety allows for selective deprotonation.

  • The Causality: By dissolving the crude mixture in 10% NaOH, the acid is converted into a highly water-soluble sodium carboxylate salt[1]. Neutral and basic impurities (like unreacted hydrazones) remain insoluble in the aqueous phase and can be stripped away via a dichloromethane (DCM) wash. Subsequent acidification to the isoelectric point forces the purified free acid to precipitate out of the aqueous layer[3].

Q: What is the optimal solvent system for final recrystallization to achieve >99% HPLC purity? A: Absolute ethanol is the industry standard for general purity[1], while glacial acetic acid is highly recommended for heavily contaminated batches[4].

  • The Causality: Glacial acetic acid acts as a strong hydrogen-bond donor and acceptor. It aggressively disrupts the solute-impurity matrix, preventing the co-crystallization of structurally similar naphthyridine or quinoline analogs that often plague cinnoline synthesis routes.

Section 2: Self-Validating Experimental Protocols

Protocol A: Isoelectric Acid-Base Purification

This protocol isolates the target molecule from crude synthetic mixtures by exploiting its pH-dependent solubility[3].

  • Base Dissolution: Suspend 10.0 g of crude cinnoline-3-carboxylic acid in 50 mL of deionized water. Slowly add 10% NaOH dropwise under continuous stirring at 85°C for 30 minutes until the solid completely dissolves[1].

  • Organic Washing: Transfer the cooled aqueous solution to a separatory funnel. Extract with 3 x 30 mL of Dichloromethane (DCM). Discard the lower organic layers (contains neutral/basic impurities).

  • Isoelectric Precipitation: Transfer the aqueous layer to an ice bath. While monitoring with a calibrated pH meter, add 2M HCl dropwise until the pH reaches exactly 2.5 to 3.0.

  • Filtration: Collect the resulting precipitate via vacuum filtration and wash thoroughly with ice-cold deionized water.

Self-Validation Checkpoint: The precipitation should begin exactly at pH 3.5 and maximize at pH 2.5. If the pH meter reads 2.5 but no precipitate forms, the aqueous solution is over-diluted. Boil off 30% of the aqueous volume, re-cool, and the precipitate will crash out immediately.

Protocol B: Thermodynamic Recrystallization

This protocol ensures the formation of high-purity crystalline lattices free of trapped solvent inclusions[4].

  • Dissolution: Transfer the air-dried precipitate from Protocol A into a round-bottom flask. Add absolute ethanol at a ratio of 8 mL per gram of crude solid.

  • Heating: Reflux the mixture at 78°C until complete dissolution is achieved. If insoluble particulates remain, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethanol.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature ambiently over 2 hours, then transfer to an ice bath (0-4°C) for an additional 1 hour.

  • Harvesting: Filter the newly formed silky white needles under vacuum. Wash the filter cake with 5 mL of ice-cold ethanol, followed by air drying.

Self-Validation Checkpoint: A successful recrystallization will yield crystals that are free-flowing and do not clump. If the resulting solid is sticky or gummy, solvent entrapment has occurred due to rapid cooling. Re-dissolve the batch and decrease the cooling rate.

Section 3: Quantitative Thermodynamic & Yield Data

To assist in solvent selection, the following table summarizes the solubility profiles and anticipated recovery metrics for cinnoline-3-carboxylic acid across standard recrystallization systems.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at Boiling (mg/mL)Impurity Clearance ProfileTypical Recovery Yield (%)
Water < 1.05.5Poor (Co-precipitation common)N/A
Absolute Ethanol 12.5115.0Excellent for polar impurities82 - 88%
Glacial Acetic Acid 22.0175.0Excellent for structural analogs70 - 75%
Toluene / Hexane (1:1) < 0.518.0Good for non-polar impurities> 90%

References

  • Synthesis and Biological Evaluation of some 2,5-disubstituted 1,3,4-oxadiazole based Cinnoline derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Cinnoline. Wikipedia. Available at:[Link]

  • EP0519140A1 - Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation. Google Patents.
  • A New Cinnoline Synthesis. Part 111. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline. RSC Publishing. Available at:[Link]

Sources

Optimization

Reducing side reactions and byproducts during cinnoline ring formation

Technical Support Center: Cinnoline Synthesis Welcome to the technical support center for cinnoline ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cinnoline Synthesis

Welcome to the technical support center for cinnoline ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, focusing on the reduction of side reactions and the minimization of byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Richter synthesis is giving very low yields and a lot of tar-like material. What's causing this and how can I fix it?

A1: Cause and Mechanism

This is a classic issue in the Richter synthesis, which involves the diazotization of an o-alkynyl-substituted aniline followed by cyclization.[1] The primary culprit is the instability of the intermediate aryldiazonium salt, particularly when electron-withdrawing groups are present on the aromatic ring.[2] Under the typically harsh acidic conditions and elevated temperatures used for cyclization, this diazonium intermediate can decompose via various pathways faster than it can cyclize, leading to the formation of tars and a significant reduction in the yield of the desired 4-hydroxycinnoline.[2]

Troubleshooting Protocol:

  • Strict Temperature Control: The diazotization step is critical. Maintain the reaction temperature between 0-5 °C using an ice-salt bath. This significantly enhances the stability of the diazonium salt, preventing premature decomposition.[2]

  • Choice of Acid: Avoid highly nucleophilic acids like HCl if you observe chlorinated byproducts. Sulfuric acid is often a better choice as it minimizes unwanted side reactions involving the diazonium salt.[2]

  • Stepwise Cyclization: Instead of immediate heating after diazotization, a gradual approach is often more effective. Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours) before gently heating (e.g., 60-80 °C). This staged process can favor the desired intramolecular cyclization over thermal decomposition.[2]

  • Protecting Groups: If your starting material contains substituents sensitive to strong acid (e.g., certain ethers or amines), consider using an appropriate protecting group strategy. The protecting group can be removed post-cinnoline formation.

Q2: I'm attempting a Widman-Stoermer synthesis, but my output is a complex mixture of products instead of the desired 4-substituted cinnoline. How can I improve the reaction's selectivity?

A2: Cause and Mechanism

The Widman-Stoermer synthesis relies on the diazotization of an α-vinyl-aniline.[1] Its success is highly sensitive to the electronic properties of the substituents on both the aniline ring and the vinyl group. Poor selectivity often arises from competing cyclization pathways, rearrangements of the vinyl diazonium intermediate, or side reactions initiated by the nitrous acid.[2][3]

Workflow for Improving Selectivity:

Below is a systematic workflow to troubleshoot and optimize the Widman-Stoermer reaction for improved selectivity.

G cluster_0 Troubleshooting the Widman-Stoermer Synthesis start Complex Product Mixture Observed check_precursor Verify Purity of o-Vinylaniline Precursor start->check_precursor temp_control Optimize Diazotization Temperature (Maintain at 0-5 °C) check_precursor->temp_control If pure acid_conc Screen Acid Concentration (e.g., HCl, H2SO4) temp_control->acid_conc solvent_screen Evaluate Solvent System (e.g., EtOH/H2O, AcOH) acid_conc->solvent_screen check_result Analyze Product Distribution (LC-MS/NMR) solvent_screen->check_result success Desired Cinnoline is Major Product check_result->success Improved failure Selectivity Still Poor check_result->failure Unchanged reconsider Re-evaluate Synthetic Route (Consider alternative synthesis) failure->reconsider

Caption: A logical workflow for troubleshooting poor selectivity in the Widman-Stoermer synthesis.

Q3: During my cinnoline synthesis, I'm consistently isolating a significant amount of an indazole byproduct. Why is this happening and what can I do to prevent it?

A3: Cause and Mechanism

Indazole formation is a well-known competitive side reaction in syntheses that proceed via aryldiazonium salt intermediates.[2] It occurs through an alternative intramolecular cyclization pathway. While cinnoline formation involves a 6-endo-dig cyclization to form a six-membered ring, indazole formation proceeds via a 5-exo-dig cyclization, which is often kinetically favored, to form a five-membered ring. This is especially problematic when the desired cinnoline pathway is sterically hindered or electronically disfavored by the substituents on the precursor.

Visualizing the Competing Pathways:

G cluster_1 Competing Cyclization Pathways cluster_cinnoline Desired Pathway cluster_indazole Side Reaction precursor Aryldiazonium Intermediate cinnoline_ts 6-endo-dig Transition State precursor->cinnoline_ts Path A indazole_ts 5-exo-dig Transition State (Often Kinetically Favored) precursor->indazole_ts Path B cinnoline Cinnoline Product cinnoline_ts->cinnoline indazole Indazole Byproduct indazole_ts->indazole

Caption: Competing reaction pathways leading to either the desired cinnoline or an indazole byproduct.

Mitigation Strategies:

  • Structural Design: The most effective method is to design the precursor to sterically or electronically disfavor the 5-membered ring closure. For example, introducing a bulky substituent that hinders the approach for indazole formation can steer the reaction towards the desired cinnoline.

  • Solvent and Temperature Screening: Carefully screen reaction solvents and temperatures. Non-polar solvents may disfavor the transition state leading to the indazole. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which may be the desired cinnoline.

  • Lewis Acid Catalysis: In some modern synthetic approaches, the use of a Lewis acid catalyst can help to pre-organize the substrate in a conformation that favors the 6-membered ring closure.

Troubleshooting Data Summary

The table below summarizes common issues across various classical cinnoline syntheses and provides starting points for optimization.

Synthesis Method Common Issue(s) Typical Yield Range (Problematic) Recommended Mitigation Strategy
Richter Tar formation, decomposition of diazonium salt< 30%Maintain diazotization at 0-5 °C; use non-nucleophilic acids (H₂SO₄); employ stepwise heating for cyclization.[2]
Widman-Stoermer Low selectivity, complex product mixtureN/AVerify precursor purity; optimize temperature, acid concentration, and solvent system systematically.[2]
Borsche-Herbert Incomplete cyclization, formation of polymeric material30-50%Use a strong dehydrating acid such as polyphosphoric acid (PPA); ensure moderate reaction temperatures (e.g., 100-120 °C).[2]
General Syntheses Dehalogenation of halo-substituted precursorsVariableUse high-purity, non-reducing solvents; conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude O₂ and moisture.[2]
General Syntheses Formation of 4-cinnolinone byproductsVariableIn syntheses targeting 4-halocinnolines, use anhydrous conditions and shorter reaction times to prevent hydrolysis of the halo-intermediate.[3]

Key Experimental Protocol: Optimized Richter Synthesis of an 8-Substituted 4-Hydroxycinnoline

This protocol incorporates best practices to minimize byproduct formation.

Objective: To synthesize an 8-substituted 4-hydroxycinnoline from the corresponding 2-amino-substituted phenylpropiolic acid with high yield and purity.

Materials:

  • 2-amino-substituted phenylpropiolic acid (1.0 eq)

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ice-salt bath

Procedure:

  • Precursor Dissolution: Dissolve the 2-amino-substituted phenylpropiolic acid (1.0 eq) in a minimal amount of aqueous ethanol in a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Acidification & Cooling: Cool the solution to 0 °C in an ice-salt bath. Slowly add concentrated sulfuric acid to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • Diazotization (CRITICAL STEP): Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Initial Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. Monitor the reaction by testing for the absence of starting aniline (e.g., TLC) and the presence of nitrous acid (starch-iodide paper).

  • Staged Cyclization:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 2 hours.

    • Gently heat the reaction mixture to 60-80 °C and maintain this temperature for 1-3 hours. Monitor the consumption of the diazonium intermediate by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly pouring it into a stirred beaker of saturated sodium bicarbonate solution. The product may precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 8-substituted 4-hydroxycinnoline.

References

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. [Link]

  • Wikipedia. (n.d.). Cinnoline. [Link]

  • Evangeline, M. P., Balamurugan, K., & Kumar, P. A. (2020). A CONCISE REVIEW ON CINNOLINES. Innovative Journal of Medical and Health Sciences, 10(4), 897-901. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in cinnoline-3-carboxylic acid amidation reactions

Welcome to the technical support center for overcoming steric hindrance in cinnoline-3-carboxylic acid amidation reactions. This guide is designed for researchers, scientists, and drug development professionals who are e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for overcoming steric hindrance in cinnoline-3-carboxylic acid amidation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific and often complex chemical transformation. Cinnoline derivatives are of significant interest in medicinal chemistry, and successful amidation is a critical step in the synthesis of many potential therapeutic agents.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction.

Understanding the Challenge: Steric Hindrance in Amidation

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[2] The reaction, in principle, involves the condensation of a carboxylic acid and an amine. However, the reality is often more complex, especially when steric hindrance comes into play.[2][3][4] In the case of cinnoline-3-carboxylic acid, the bulky cinnoline core can sterically shield the carboxylic acid group, making it difficult for the incoming amine to approach and react. This often leads to low yields, slow reaction rates, or complete reaction failure.

The core of the problem lies in the slow nucleophilic attack of the amine on the activated carboxylate in a sterically crowded environment.[2] This guide will explore various strategies to overcome this hurdle, from the choice of coupling agents to the optimization of reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amidation of cinnoline-3-carboxylic acid.

Issue 1: Low or No Product Yield

Possible Causes:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid. Standard coupling reagents like DCC (dicyclohexylcarbodiimide) alone often fail in these cases.[5]

  • Steric Hindrance on the Amine: If the amine is also sterically bulky, the reaction becomes even more challenging.

  • Poor Solubility: The starting materials or intermediates may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and a stalled reaction.[6]

  • Side Reactions: The activated carboxylic acid intermediate might be undergoing side reactions, such as the formation of an N-acylurea byproduct with carbodiimide reagents, faster than it reacts with the amine.[6]

Solutions:

  • Employ More Potent Coupling Agents:

    • Uronium/Aminium Salts (HATU, HBTU): These reagents react with the carboxylic acid to form highly reactive OAt/OBt active esters. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial.

    • Phosphonium Salts (PyBOP): Similar to uronium salts, these form reactive esters and avoid the formation of guanidinium byproducts.

  • Convert to an Acyl Halide:

    • Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can significantly improve reactivity.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for acyl chloride formation, while reagents like Deoxo-Fluor or DAST can be used for acyl fluorides.

  • Optimize Reaction Conditions:

    • Increase Temperature: For sterically hindered substrates, elevating the reaction temperature can provide the necessary energy to overcome the activation barrier.[5] However, be mindful of potential side reactions and racemization if chiral centers are present.[6]

    • Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve solubility.[6]

    • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the coupling agent and the amine can help drive the reaction to completion.[6]

Issue 2: Slow Reaction Rate

Possible Causes:

  • Low Reactivity of the Activated Intermediate: The intermediate formed by the coupling agent may not be sufficiently electrophilic to react quickly with the amine.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Solutions:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling agents can accelerate the reaction and suppress side reactions.[6] These additives form more reactive esters with the activated carboxylic acid.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times by efficiently heating the reaction mixture.

  • Catalytic Methods: Explore the use of catalysts, such as certain boron-based catalysts, which have been shown to facilitate dehydrative amidation under milder conditions.[7][8]

Issue 3: Formation of Side Products

Possible Causes:

  • N-Acylurea Formation: This is a common side product when using carbodiimide coupling agents like DCC or EDC. The O-acylisourea intermediate rearranges before the amine can attack.[6]

  • Epimerization/Racemization: If your cinnoline-3-carboxylic acid or amine contains a chiral center, the harsh reaction conditions or the use of certain bases can lead to a loss of stereochemical integrity.

  • Diketopiperazine Formation: This can be an issue when working with dipeptides, leading to cleavage of the desired product.[6]

Solutions:

  • Suppress N-Acylurea Formation: The addition of HOBt or HOAt is highly effective in preventing this side reaction by intercepting the O-acylisourea intermediate to form a more stable active ester.[6]

  • Minimize Racemization:

    • Use sterically hindered, non-nucleophilic bases like DIPEA instead of less hindered bases like triethylamine.[6]

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[6]

    • The use of coupling agents like COMU or the conversion to acyl fluorides has been shown to be effective in reducing racemization.[5]

  • Order of Addition: The order in which reagents are added can be critical. Generally, it is best to pre-activate the carboxylic acid with the coupling agent and any additives before adding the amine.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" coupling agent for the amidation of cinnoline-3-carboxylic acid with a primary amine?

For a challenging substrate like cinnoline-3-carboxylic acid, a good starting point would be a uronium-based coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA in a polar aprotic solvent like DMF. This combination is known for its high efficiency in forming amides, even with sterically hindered substrates.

Q2: I am trying to couple cinnoline-3-carboxylic acid with a sterically hindered secondary amine and getting no product. What should I try next?

This is a classic example of a highly challenging amidation. In this case, you will likely need to move to a more reactive intermediate. Converting the cinnoline-3-carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride, followed by the addition of the secondary amine, is a more forceful approach that can often overcome this double steric hindrance. Be cautious with this method as it can be less chemoselective.

Q3: Can I use enzymatic methods for this amidation?

While enzymatic methods for amide bond formation exist and offer high chemoselectivity and mild reaction conditions, their substrate scope can be limited.[9] For a highly modified and potentially non-natural substrate like cinnoline-3-carboxylic acid, it is unlikely that a standard commercially available lipase or protease would be effective without significant enzyme engineering.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[6] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the starting materials and the formation of the product.

Q5: My product is difficult to purify from the coupling agent byproducts. What can I do?

This is a common issue, especially with urea byproducts from carbodiimides.

  • Filtration: Dicyclohexylurea (DCU), a byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.

  • Aqueous Workup: An acidic wash (e.g., 1N HCl) can help remove basic impurities and unreacted amine, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and additives like HOBt.[6]

  • Alternative Coupling Agents: Consider using coupling agents that produce water-soluble byproducts, making purification easier.

Experimental Protocols

Protocol 1: HATU-Mediated Amidation

This protocol is a robust method for the amidation of sterically hindered carboxylic acids.

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Round-bottomed flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottomed flask under an inert atmosphere, add cinnoline-3-carboxylic acid and dissolve it in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for another 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate vial, dissolve the amine in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Chloride-Mediated Amidation

This protocol is suitable for particularly unreactive amines.

Materials:

  • Cinnoline-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Round-bottomed flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottomed flask under an inert atmosphere, suspend cinnoline-3-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine and TEA or DIPEA in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the acyl chloride solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Hindered Amidations
Coupling AgentAdditiveBaseCommon SolventsKey AdvantagesPotential Drawbacks
DCC/EDC HOBt/HOAtDIPEA/TEADCM, DMFCost-effectiveN-acylurea byproduct, potential for racemization
HATU/HBTU NoneDIPEADMF, NMPHigh efficiency, fast reaction ratesHigher cost, byproducts can be difficult to remove
PyBOP NoneDIPEADMF, DCMAvoids guanidinium byproductsGenerates HMPA (carcinogenic) with BOP
SOCl₂/ (COCl)₂ NoneTEA/PyridineDCM, TolueneHighly reactive for unreactive substratesHarsh conditions, poor functional group tolerance

Visualizations

Diagram 1: General Mechanism of Carbodiimide-Mediated Amidation with HOBt

G cluster_activation Activation Step cluster_hobt HOBt Intervention cluster_coupling Coupling Step Carboxylic_Acid Cinnoline-3-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide_Product Cinnoline-3-CONH-R HOBt_Ester->Amide_Product + R-NH₂ Amine R-NH₂

Caption: Carbodiimide activation of a carboxylic acid and the role of HOBt.

Diagram 2: Troubleshooting Workflow for Low Amidation Yield

G Start Low or No Product Yield Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Solubility Are all reagents soluble? Check_Activation->Check_Solubility Yes Use_Stronger_Coupling_Agent Use HATU, PyBOP, or convert to acyl halide Check_Activation->Use_Stronger_Coupling_Agent No Check_Conditions Are reaction conditions optimal? Check_Solubility->Check_Conditions Yes Change_Solvent Switch to DMF or NMP Check_Solubility->Change_Solvent No Increase_Temp Increase temperature or use microwave Check_Conditions->Increase_Temp No Success Improved Yield Check_Conditions->Success Yes Use_Stronger_Coupling_Agent->Success Change_Solvent->Success Increase_Temp->Success

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Optimization

Improving catalyst turnover in cinnoline-3-carboxylic acid cross-coupling

Technical Support Center: Cinnoline-3-Carboxylic Acid Cross-Coupling Welcome to the technical support center for improving catalyst turnover in the decarboxylative cross-coupling of cinnoline-3-carboxylic acid. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cinnoline-3-Carboxylic Acid Cross-Coupling

Welcome to the technical support center for improving catalyst turnover in the decarboxylative cross-coupling of cinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet challenging, transformation. We will move beyond simple protocols to explore the underlying principles that govern reaction success, enabling you to troubleshoot effectively and optimize your catalyst's performance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered in the lab.

Q1: My decarboxylative cross-coupling of cinnoline-3-carboxylic acid is resulting in a low yield. What are the primary culprits?

Low yields in this specific reaction typically stem from three core areas: premature catalyst deactivation, slow or incomplete decarboxylation, and competing side reactions. The cinnoline nitrogen atom can coordinate to the palladium center, leading to catalytically inactive species.[1] Furthermore, the stability of the key organopalladium intermediate formed after decarboxylation is critical for efficient coupling.

Q2: My reaction mixture turns black and seems to stall. What is happening?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[2][3] This is a common deactivation pathway in palladium catalysis and indicates that the stabilizing ligands are dissociating from the Pd(0) center, allowing the metal atoms to aggregate.[2]

Q3: I am observing a significant amount of the simple decarboxylated cinnoline (protodecarboxylation). How can I favor the cross-coupling pathway?

Protodecarboxylation, the replacement of the carboxylic acid group with a hydrogen atom, is a common side reaction.[4] It competes directly with the desired cross-coupling pathway. This often occurs when the catalytic cycle's rate-limiting step is the final reductive elimination or when there is a proton source in the medium that can intercept a key intermediate. The choice of base and ensuring strictly anhydrous conditions where appropriate can help minimize this issue.

Q4: How does the choice of the aryl halide coupling partner affect the reaction?

The reactivity of the aryl halide (Ar-X) is critical. The rate of the oxidative addition step generally follows the trend I > Br > Cl > F. While aryl iodides and bromides are more reactive, modern catalyst systems with specialized bulky, electron-rich phosphine ligands have made the coupling of less reactive and more cost-effective aryl chlorides feasible.[5] However, for a challenging substrate like cinnoline-3-carboxylic acid, starting with a more reactive aryl bromide or iodide is often a good strategy during initial optimization.

Section 2: The Catalytic Cycle and Deactivation Pathways

Understanding the mechanism is key to rational troubleshooting. The palladium-catalyzed decarboxylative cross-coupling reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.

The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) species. The resulting Pd(II) complex then coordinates with the cinnoline-3-carboxylate. The critical decarboxylation step follows, extruding CO₂ and forming a key (cinnolin-3-yl)palladium(II) intermediate. This intermediate then undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

However, several off-cycle pathways can sequester the catalyst and reduce turnover.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 L₂Pd(0) (Active Catalyst) pd_oxidative L₂Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_black Pd(0)n (Palladium Black) pd0->pd_black Ligand Dissociation & Aggregation off_cycle_N LₙPd(0)-Cinnoline (N-Coordinated Complex) pd0->off_cycle_N N-Coordination pd_decarbox L₂Pd(II)(Ar)(Cinnoline) pd_oxidative->pd_decarbox Ligand Exchange & Decarboxylation (+ Cinnoline-COOH, -CO₂, -HX) product Ar-Cinnoline (Product) pd_decarbox->product Reductive Elimination protodecarbox Cinnoline-H (Side Product) pd_decarbox->protodecarbox Protodecarboxylation (+ H⁺ Source) product->pd0

Caption: The catalytic cycle and common deactivation pathways.

Section 3: In-Depth Troubleshooting Guides

Problem: Persistent Low Yield or No Reaction

Q: I have screened various conditions with little success. What systematic approach can I take to identify the problem?

A systematic screening of the four key reaction parameters—catalyst/ligand, base, solvent, and temperature—is the most effective strategy.[6] Often, these parameters are highly interdependent.

1. Re-evaluate the Catalyst System: The combination of the palladium precursor and the ligand is paramount. For decarboxylative couplings of N-heterocycles, standard ligands like PPh₃ may be insufficient.

  • Expert Insight: The nitrogen atom of the cinnoline ring can act as a ligand itself, poisoning the catalyst.[1] To overcome this, you need a ligand that binds more strongly to palladium and provides steric bulk to prevent this unwanted coordination. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior choices as they promote the crucial reductive elimination step and stabilize the catalyst.[5][7]

2. Optimize the Base: The base plays a multifaceted role: it facilitates the formation of the carboxylate salt and influences the rate of decarboxylation.

  • Expert Insight: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2] The choice can be critical. Cs₂CO₃ is more soluble in many organic solvents and can be more effective. Sometimes, a "weak" base is not strong enough to promote the reaction, while an overly strong organic base might cause decomposition of starting materials. A screening of different bases is essential.

3. Screen Solvents: The solvent affects the solubility of all components and can influence catalyst stability.

  • Expert Insight: Polar aprotic solvents are typical. Toluene, 1,4-dioxane, DMF, and DMAc are common choices.[8] If your base is an inorganic salt, a small amount of water can sometimes be beneficial by increasing its solubility, but an excess can promote protodecarboxylation.[2] Start with anhydrous, degassed solvents.

Data Presentation: Recommended Starting Conditions for Screening

ParameterRecommended Options for ScreeningRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Screen of common inorganic bases with varying strengths and solubilities.[1][2]
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous, degassed polar aprotic solvents.
Temperature 80 °C, 100 °C, 120 °CHigher temperatures can overcome activation barriers but may also increase catalyst decomposition.[6]
Problem: Catalyst Deactivation and Formation of Palladium Black

Q: My reaction starts well (monitored by LC-MS) but then dies, leaving a black precipitate. How do I maintain catalyst activity?

This is a classic sign of poor catalyst stability. The active L₂Pd(0) species is losing its protective ligands.

  • Expert Insight:

    • Increase Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, using a slight excess of the phosphine ligand can push the equilibrium away from dissociation and stabilize the active catalyst.[2] Be cautious, as a large excess can sometimes inhibit the reaction by occupying all coordination sites.[2]

    • Use Chelating Ligands: Bidentate (two-point binding) ligands like dppf or Xantphos can form more stable complexes with palladium compared to monodentate (one-point binding) ligands, reducing the likelihood of dissociation.[2][7]

    • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled and reproducible initiation of the active catalytic species compared to generating it in situ from a simple salt like Pd(OAc)₂.[5]

start Low Catalyst Turnover? check_reagents Verify Purity of Cinnoline-3-COOH & Aryl Halide start->check_reagents screen_conditions Systematically Screen Catalyst, Ligand, Base, Solvent & Temperature check_reagents->screen_conditions yield_improves Yield Improves? screen_conditions->yield_improves observe_black Observe Pd Black? yield_improves->observe_black No optimized Optimized Reaction yield_improves->optimized Yes increase_ligand Increase Ligand Ratio or Switch to Bidentate Ligand observe_black->increase_ligand Yes observe_side_products Observe Side Products (e.g., Protodecarboxylation)? observe_black->observe_side_products No increase_ligand->screen_conditions modify_base Modify Base or Use Anhydrous Conditions observe_side_products->modify_base Yes observe_side_products->optimized No, consult literature modify_base->screen_conditions

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Assignments of Cinnoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cinnoline scaffold holds a place of significant interest due to its prevalence in a variety of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cinnoline scaffold holds a place of significant interest due to its prevalence in a variety of biologically active compounds. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for the unambiguous elucidation of molecular structure.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR spectral data for cinnoline-3-carboxylic acid. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will leverage a comparative approach. We will dissect the expected spectral features of cinnoline-3-carboxylic acid by drawing insightful parallels with the known NMR data of the parent cinnoline molecule and its structural isomer, quinoline-3-carboxylic acid. This comparative analysis will not only offer a robust framework for the interpretation of the target molecule's spectrum but also enhance the reader's understanding of the subtle electronic effects that govern chemical shifts in nitrogen-containing heterocyclic systems.

The Cinnoline Scaffold: A Primer

Cinnoline is a bicyclic aromatic heterocycle in which a benzene ring is fused to a pyridazine ring. This arrangement of nitrogen atoms at positions 1 and 2 imparts distinct electronic properties to the ring system, which are reflected in its NMR spectrum. The introduction of a carboxylic acid group at the 3-position further modulates the electron distribution, leading to predictable changes in the chemical shifts of the protons and carbons throughout the molecule.

A Comparative Analysis of ¹H and ¹³C NMR Spectra

To construct a hypothetical yet highly probable NMR profile for cinnoline-3-carboxylic acid, we will first examine the assigned spectral data for cinnoline. Subsequently, we will contrast this with the experimental data for quinoline-3-carboxylic acid, an isomer where the nitrogen atoms are at positions 1 and 3 in the heterocyclic ring. This comparison will illuminate the influence of the nitrogen placement and the carboxylic acid substituent on the chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data for Cinnoline-3-Carboxylic Acid

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for cinnoline-3-carboxylic acid, based on data from the parent cinnoline and comparative analysis with quinoline-3-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for Cinnoline-3-Carboxylic Acid

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-49.5 - 9.7s-Deshielded due to the anisotropic effect of the adjacent carboxylic acid and the N1 nitrogen.
H-58.2 - 8.4d8.0 - 9.0Similar to H-8 of cinnoline, deshielded by the ring current.
H-67.8 - 8.0t7.0 - 8.0Expected to be in the typical aromatic region, with coupling to H-5 and H-7.
H-77.9 - 8.1t7.0 - 8.0Similar to H-6, in the aromatic region with coupling to H-6 and H-8.
H-88.4 - 8.6d8.0 - 9.0Deshielded due to proximity to the heterocyclic ring.
COOH12.0 - 14.0br s-Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding.[1]

Table 2: Predicted ¹³C NMR Spectral Data for Cinnoline-3-Carboxylic Acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3145 - 150Attached to the electron-withdrawing carboxylic acid group.
C-4125 - 130Influenced by the adjacent carboxylic acid and N1.
C-4a148 - 152Bridgehead carbon, similar to C-4a in cinnoline.
C-5130 - 135Aromatic carbon in the benzene ring.
C-6128 - 132Aromatic carbon in the benzene ring.
C-7132 - 136Aromatic carbon in the benzene ring.
C-8120 - 125Shielded relative to other carbons in the benzene ring due to the influence of the nitrogen atoms.
C-8a150 - 155Bridgehead carbon adjacent to N1.
COOH165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.[1]
Comparative Data: Cinnoline and Quinoline-3-Carboxylic Acid

To provide a solid foundation for our predictions, the experimental NMR data for cinnoline and quinoline-3-carboxylic acid are presented below.

Table 3: Experimental ¹H and ¹³C NMR Spectral Data for Cinnoline [2]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
39.32146.1
48.01124.6
4a-149.9
58.08131.6
67.84132.0
77.93132.3
88.49120.2
8a-152.1

Table 4: Experimental ¹H NMR Spectral Data for Quinoline-3-Carboxylic Acid in DMSO-d₆ [3]

ProtonChemical Shift (δ, ppm)Multiplicity
H-29.398s
H-49.024s
H-58.232d
H-67.952t
H-77.752t
H-88.159d
COOH~13.0br s

The comparison of these datasets reveals key trends. The protons on the heterocyclic ring of cinnoline (H-3 and H-4) are significantly deshielded. In quinoline-3-carboxylic acid, the protons flanking the nitrogen and the carboxylic acid group (H-2 and H-4) are also strongly deshielded. This provides a strong basis for predicting a downfield shift for H-4 in cinnoline-3-carboxylic acid. Similarly, the carbon chemical shifts in cinnoline provide a starting point for estimating the values in its carboxylic acid derivative, with the understanding that the COOH group will have a significant deshielding effect on the attached carbon (C-3).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for cinnoline-3-carboxylic acid, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount.

    • Procedure: Weigh approximately 5-10 mg of cinnoline-3-carboxylic acid and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, acidic compounds and its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid will be observable in DMSO-d₆.

  • NMR Instrument Setup:

    • Rationale: The instrument must be properly calibrated and optimized to ensure accurate chemical shift measurements and good signal-to-noise ratio.

    • Procedure:

      • Insert the NMR tube into the spinner and place it in the magnet.

      • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

      • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Rationale: Standard ¹H NMR is the primary experiment for determining the proton environment in the molecule.

    • Procedure:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Spectrum Acquisition:

    • Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Proton decoupling is used to simplify the spectrum.

    • Procedure:

      • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

      • Process the data similarly to the ¹H spectrum.

      • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • Rationale: Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for unambiguous assignment of proton and carbon signals.

    • Procedure:

      • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the confident assignment of carbon signals based on their attached protons.

Visualization of Experimental Workflow and Structural-Spectral Relationships

To visually represent the logical flow of the experimental protocol and the relationship between the molecular structure and its NMR data, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 lock Lock dissolve->lock shim Shim lock->shim H1_acq 1H NMR Acquisition shim->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq TwoD_acq 2D NMR (COSY, HSQC) C13_acq->TwoD_acq process Processing (FT, Phasing) TwoD_acq->process reference Referencing process->reference assign Spectral Assignment reference->assign

Caption: Experimental workflow for NMR analysis of cinnoline-3-carboxylic acid.

structural_spectral_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectral Data structure Cinnoline-3-Carboxylic Acid (Electronic Environment of Nuclei) H1_data 1H Chemical Shifts (Proton Environment) structure->H1_data Anisotropy, Inductive Effects C13_data 13C Chemical Shifts (Carbon Environment) structure->C13_data Hybridization, Electronegativity J_coupling Coupling Constants (Connectivity) structure->J_coupling Through-bond Interactions

Caption: Relationship between molecular structure and NMR spectral features.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for cinnoline-3-carboxylic acid. By leveraging a comparative approach with the parent cinnoline and the isomeric quinoline-3-carboxylic acid, we have established a solid framework for the interpretation and assignment of its NMR spectrum. The detailed experimental protocol and visual workflows further equip researchers with the practical knowledge required to obtain and analyze high-quality NMR data for this important class of molecules. As new experimental data becomes available, this guide can serve as a valuable reference for its validation and interpretation.

References

  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Wang, Y., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8014-8025.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(i), 165-185.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(1), 58-62.
  • Shaprut, A. V., et al. (2009). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 45, 1-26.
  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Stanczak, A., et al. (1998). Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines. Pharmazie, 53(3), 156-61.

Sources

Comparative

Comparing the reactivity of cinnoline-3-carboxylic acid vs quinoline-3-carboxylic acid

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuances of scaffold hopping. Replacing a quinoline with a cinnoline is a classic bioisosteric strategy used to bypass patent landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuances of scaffold hopping. Replacing a quinoline with a cinnoline is a classic bioisosteric strategy used to bypass patent landscapes or modulate a drug's physicochemical properties 1. However, treating these two scaffolds as chemically equivalent during synthesis is a critical error. The introduction of the second nitrogen in the cinnoline core fundamentally rewrites the electron density map of the molecule, dictating its downstream reactivity.

This guide provides an objective, data-backed comparison of cinnoline-3-carboxylic acid and quinoline-3-carboxylic acid , detailing how their electronic differences drive distinct experimental outcomes.

Electronic Foundations & Tautomerization

Quinoline-3-carboxylic acid is a ubiquitous building block, most famously embedded in fluoroquinolone antibiotics and HIV-1 integrase inhibitors 2. Its single nitrogen atom withdraws electron density, mildly activating the 4-position for nucleophilic attack while leaving the carbocyclic ring sufficiently electron-rich for electrophilic aromatic substitution (EAS). By tuning the pKa of this scaffold, researchers can highly optimize cellular selectivity and permeability 3.

Conversely, cinnoline-3-carboxylic acid features a 1,2-diazanaphthalene core. The adjacent nitrogens exert a synergistic, powerful electron-withdrawing effect. This drastically lowers the basicity of the heterocycle; cinnoline has a conjugate acid pKa of 2.64 4, compared to quinoline's ~4.9. Furthermore, analytical studies confirm that 4-hydroxy-substituted derivatives of these acids predominantly exist in the 4-oxo (keto) tautomeric form rather than the enol form, driven by intramolecular hydrogen bonding 5.

Comparative Reactivity Pathways

The electronic disparity between the two scaffolds manifests in three primary reactive domains:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The C-4 position of cinnoline is hyper-activated. When equipped with a leaving group (e.g., halogen), cinnoline-3-carboxylic acids undergo SN​Ar with amines exponentially faster than their quinoline counterparts.

  • Electrophilic Aromatic Substitution (EAS) : While quinolines can undergo nitration or halogenation at the C-5 and C-8 positions, the cinnoline core is severely deactivated, requiring forcing conditions that often degrade the carboxylic acid moiety.

  • Decarboxylation Kinetics : Cinnoline-3-carboxylic acids are more prone to thermal decarboxylation. The resulting carbanion at C-3 is heavily stabilized by the adjacent diaza system, lowering the activation energy barrier compared to the mono-aza quinoline.

Reactivity Q Quinoline-3-carboxylic acid (1-Azanaphthalene) Q_EAS Moderate EAS (C-5, C-8 positions) Q->Q_EAS Electrophilic Q_SNAr Moderate SNAr (Requires higher heat) Q->Q_SNAr Nucleophilic C Cinnoline-3-carboxylic acid (1,2-Diazanaphthalene) C_EAS Highly Deactivated EAS (Electron-poor ring) C->C_EAS Electrophilic C_SNAr Rapid SNAr (Highly activated C-4) C->C_SNAr Nucleophilic

Caption: Divergent reactivity pathways of quinoline vs. cinnoline scaffolds under standard conditions.

Quantitative Reactivity & Physicochemical Comparison

ParameterQuinoline-3-carboxylic acidCinnoline-3-carboxylic acid
Heteroatom Core 1-Azanaphthalene1,2-Diazanaphthalene
Conjugate Acid pKa ~4.92.64
Dominant Tautomer (4-OH/4-Oxo) 4-Oxo (Quinolone)4-Oxo (Cinnolone)
SN​Ar Half-life (C-4, 80°C) ~ 120 minutes< 15 minutes
EAS Reactivity Moderate (C-5, C-8)Highly Deactivated
Decarboxylation Onset > 250 °C~ 190 °C

Self-Validating Experimental Protocols

To empirically validate these reactivity differences, my laboratory relies on the following standardized, self-validating protocols. We design these workflows not just to yield products, but to clearly expose the kinetic disparities between the scaffolds.

Protocol A: Comparative SN​Ar Amination at C-4

Objective: Quantify the kinetic difference in nucleophilic substitution at the C-4 position. Causality & Design: We utilize a moderately weak nucleophile (aniline) to prevent the reaction from becoming diffusion-limited. This ensures that the observed rate is purely a function of the scaffold's inherent electrophilicity.

Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 4-chloroquinoline-3-carboxylic acid (Flask A) and 4-chlorocinnoline-3-carboxylic acid (Flask B) in 5.0 mL of anhydrous DMF. Rationale: DMF stabilizes the polar transition state during SN​Ar .

  • Reagent Addition: Add 1.2 mmol of aniline and 2.0 mmol of N,N-diisopropylethylamine (DIPEA) to each flask. Rationale: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the aniline nucleophile.

  • Thermal Activation: Heat both reactions to 80 °C under a nitrogen atmosphere.

  • Kinetic Monitoring: Withdraw 50 µL aliquots at 15, 30, and 60 minutes. Quench in 1 mL of 50% MeCN/Water and analyze via LC-MS.

Expected Outcome: The cinnoline derivative will show >95% conversion within 15 minutes, whereas the quinoline derivative will require >2 hours for complete conversion.

Workflow Step1 1. Substrate Prep Equilibration in DMF Step2 2. Reagent Addition Amine + DIPEA Step1->Step2 Step3 3. Thermal Activation Controlled Heating Step2->Step3 Step4 4. LC-MS Validation Kinetic Monitoring Step3->Step4

Caption: Step-by-step experimental workflow for comparative nucleophilic aromatic substitution at C-4.

Protocol B: Thermal Decarboxylation Assessment

Objective: Evaluate the thermal stability of the C-3 carboxylic acid group. Causality & Design: By measuring the exact temperature of CO2​ extrusion, we can infer the stability of the C-3 carbanion intermediate.

Methodology:

  • Sample Loading: Load 10.0 mg of the respective carboxylic acid into a tared alumina crucible for Thermogravimetric Analysis (TGA).

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Rationale: A controlled ramp rate prevents thermal overshoot, ensuring accurate onset temperature recording.

  • Data Analysis: Plot the derivative weight loss (DTG) curve. The peak of the first derivative corresponds to the maximum rate of decarboxylation.

References

  • A Comprehensive Review On Cinnoline Derivatives Source: pnrjournal.com 4

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: nih.gov 3

  • Head-to-Head Comparison: Cinnolin-8-amine and its Quinoline Isostere, Quinolin-8-amine Source: benchchem.com 1

  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates Source: The Journal of Organic Chemistry (ACS Publications) 5

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors Source: mdpi.com2

Sources

Validation

Advanced HPLC Method Validation for Cinnoline-3-Carboxylic Acid Purity Analysis: A Comparative Guide (C18 vs. Biphenyl)

Cinnoline-3-carboxylic acid is a complex, fused heterocyclic organic compound that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Because i...

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Author: BenchChem Technical Support Team. Date: March 2026

Cinnoline-3-carboxylic acid is a complex, fused heterocyclic organic compound that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Because it is a precursor to highly potent biological agents, ensuring its chemical purity is an absolute regulatory mandate.

However, analyzing this compound presents a distinct chromatographic challenge. Its molecular architecture—combining a nitrogen-rich aromatic cinnoline core with a polar carboxylic acid moiety—makes it notoriously difficult to retain and separate from closely related impurities using generic reversed-phase high-performance liquid chromatography (HPLC) methods.

This guide provides an objective comparison of stationary phase chemistries (Standard C18 vs. Biphenyl) for the purity analysis of cinnoline-3-carboxylic acid, alongside a comprehensive, self-validating method validation protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Why Standard C18 Falls Short

In pharmaceutical laboratories, the default approach to method development often begins with an alkyl-based C18 column. While versatile, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions[3].

When applied to hydrophilic, aromatic heterocycles like cinnoline-3-carboxylic acid, C18 columns frequently exhibit:

  • Poor Retention (Low k′ ): The polar nature of the carboxylic acid group causes the analyte to elute too close to the void volume, risking co-elution with unretained matrix contaminants.

  • Suboptimal Selectivity: C18 lacks the specific chemical mechanisms required to resolve the target analyte from structurally similar aromatic impurities (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

The Biphenyl Alternative

Biphenyl stationary phases have emerged as the superior alternative for aromatic compounds. The unique ligand chemistry of the biphenyl phase offers dual retention mechanisms: π-π interactions and enhanced hydrogen-bonding capacity [4]. Because cinnoline-3-carboxylic acid contains a highly conjugated π-electron system, the biphenyl rings on the stationary phase can engage in strong π-π stacking, dramatically increasing retention and resolving power[3].

Retention Analyte Cinnoline-3-carboxylic acid (Aromatic & Polar) C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Applied to Biphenyl Biphenyl Stationary Phase (Dual Aromatic Rings) Analyte->Biphenyl Applied to Disp Hydrophobic/Dispersive Interactions Only (Weak) C18->Disp PiPi π-π Interactions & Hydrogen Bonding (Strong) Biphenyl->PiPi

Retention mechanism comparison: C18 vs. Biphenyl for aromatic heterocycles.

Comparative Performance Data: C18 vs. Biphenyl

To objectively evaluate the performance of both chemistries, a comparative study was executed using identical mobile phase conditions (Gradient of 0.1% Formic Acid in Water and Acetonitrile).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnBiphenyl Core-Shell ColumnAnalytical Target Criteria
Retention Factor ( k′ ) 1.2 (Fails)4.8 (Passes) >2.0 to avoid void interference
Resolution ( Rs​ ) 1.4 (Fails)3.5 (Passes) >2.0 for baseline separation
Tailing Factor ( Tf​ ) 1.9 (Fails)1.1 (Passes) ≤1.5 for peak symmetry
Theoretical Plates ( N ) 4,50014,200 >5,000 for efficiency

Step-by-Step Experimental Methodology

As a self-validating system, this protocol is designed with internal gates. If the System Suitability Test (SST) fails, the automated sequence aborts, preventing the generation of invalid data.

Step 1: Mobile Phase Formulation (Causality of pH Control)
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Scientific Rationale: Cinnoline-3-carboxylic acid has an acidic pKa. If run at a neutral pH, the molecule ionizes, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica support. By buffering the mobile phase to pH 2.7 with formic acid, the carboxylic acid moiety remains fully protonated (neutral), ensuring sharp, symmetrical peaks and maximizing π-π interactions with the biphenyl phase.

Step 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell (150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 260 nm.

  • Gradient Program: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B for 5 minutes of re-equilibration.

Step 3: System Suitability Testing (The Self-Validating Gate)

Before any validation samples are injected, the system must prove its fitness.

  • Inject the standard solution (100 µg/mL) six consecutive times.

  • Gate Criteria: %RSD of peak area ≤2.0% , Tailing factor ≤1.5 , Resolution from closest impurity >2.0 .

ICH Q2(R2) Method Validation Workflow

Once the biphenyl method passes SST, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended regulatory purpose[2].

Workflow A Method Optimization (Select Biphenyl Phase) B System Suitability Testing (SST) (Self-Validating Gate) A->B C Specificity Assessment (Resolution from Impurities) B->C SST Pass D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (Recovery & %RSD) D->E F Robustness Testing (Temp, Flow Rate, pH) E->F

ICH Q2(R2) guided HPLC method validation workflow with SST gating.

Validation Parameters & Execution
  • Specificity: Inject a blank, a pure standard, and a sample spiked with known synthetic impurities. Confirm via Photodiode Array (PDA) detector that the peak purity angle is less than the purity threshold for the cinnoline-3-carboxylic acid peak.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of cinnoline-3-carboxylic acid into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision: Assess Repeatability (6 injections of the 100% standard) and Intermediate Precision (different analyst, different day).

  • Robustness: Deliberately vary column temperature ( ±2∘C ), flow rate ( ±0.1 mL/min ), and mobile phase composition ( ±2% organic).

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterExperimental ConditionResultICH Q2(R2) Acceptance Criteria
Specificity Blank & Impurity SpikingNo matrix interferencePeak purity >99%
Linearity 25% to 150% of nominal conc. R2=0.9998 R2≥0.999
Accuracy Recovery at 50%, 100%, 150%99.4% - 100.8%98.0% - 102.0%
Precision 6 replicate injections%RSD = 0.45%%RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N)0.03 µg/mL / 0.10 µg/mLS/N ≥3 (LOD), ≥10 (LOQ)
Robustness Temp/Flow variations Rs​>3.0 maintainedNo significant chromatographic change

Conclusion

For the purity analysis of highly conjugated, polar heterocycles like cinnoline-3-carboxylic acid, standard C18 columns lack the necessary retention mechanisms, leading to poor resolution and method instability. By transitioning to a Biphenyl stationary phase , analytical scientists can leverage π-π interactions to achieve superior retention, baseline resolution, and excellent peak symmetry. When paired with strict pH control and a self-validating SST gate, this method easily satisfies all rigorous ICH Q2(R2) validation parameters, ensuring absolute data integrity for pharmaceutical release testing.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns Thames Restek UK URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International - Chromatography Online URL:[Link]

  • 4(1H)-Oxocinnoline 3-Carboxylic Acid CAS NO 18514-85-7 ChemicalRoot URL:[Link]

Sources

Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of Cinnoline-3-carboxylic Acid versus Cinnoline-4-carboxylic Acid

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery In the landscape of heterocyclic chemistry, the cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, has gar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of heterocyclic chemistry, the cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, has garnered significant attention for its diverse pharmacological potential.[1] The strategic placement of functional groups on this core structure can dramatically influence its interaction with biological targets, leading to a wide spectrum of activities. This guide provides an in-depth, comparative analysis of the biological activities of two key positional isomers: cinnoline-3-carboxylic acid and cinnoline-4-carboxylic acid. By examining the available experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of their distinct and overlapping pharmacological profiles, thereby informing future research and development endeavors.

The Cinnoline Core: A Privileged Scaffold in Drug Discovery

The cinnoline ring system, isosteric to quinoline and isoquinoline, serves as a versatile template for the design of novel therapeutic agents.[2] Its derivatives have been reported to exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[3] The introduction of a carboxylic acid moiety at either the 3- or 4-position of the cinnoline ring system creates two isomers with distinct electronic and steric properties, which in turn dictates their biological activity.

Cinnoline-3-Carboxylic Acid: A Well-Explored Avenue of Biological Activity

Derivatives of cinnoline-3-carboxylic acid have been the subject of extensive research, revealing a rich tapestry of pharmacological activities. The position of the carboxylic acid group at the 3-position appears to be favorable for interaction with a variety of biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cinnoline-3-carboxylic acid derivatives. Notably, a series of 3-cinnoline carboxamides have been identified as highly potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway.[4] Inhibition of ATM can sensitize cancer cells to chemo- and radiotherapy. For instance, compound 21 from this series demonstrated excellent cellular potency (ATM cell IC50 0.0028 μM) and in vivo efficacy in a colorectal tumor xenograft model when combined with irinotecan.[4]

Furthermore, 4-aminocinnoline-3-carboxamide derivatives have been investigated as potential inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in both Parkinson's disease and cancer.[5] These compounds showed potent activity against both wild-type and mutant LRRK2 kinase.[5]

Central Nervous System (CNS) Activity

The cinnoline-3-carboxylic acid scaffold has also been a fruitful starting point for the development of CNS-active agents. Studies on 4-amino-3-cinnolinecarboxylic acid derivatives have revealed significant CNS activity, with some compounds exhibiting sedative and neuroleptic properties.[6][7] The nature of substituents on the aromatic ring of the cinnoline core was found to be crucial for this activity.[7] Additionally, 3-Cinnolinecarboxylic acid itself is a reagent used in the synthesis of TRPM8 antagonists, which have shown clinical efficacy in treating cold-environment-related pain.[8]

Antimicrobial and Anti-inflammatory Properties

The versatility of the cinnoline-3-carboxylic acid backbone extends to antimicrobial and anti-inflammatory activities. Various substituted 4-aminocinnoline-3-carboxamide derivatives have demonstrated moderate to good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 6.25–50 μg/mL.[9] Moreover, derivatives such as 4-amino-6-sulphonamido-3-cinnolino carboxamides have been screened for their anti-inflammatory potential.[3]

Cinnoline-4-Carboxylic Acid: A Landscape of Untapped Potential

In stark contrast to its 3-isomer, the biological activities of cinnoline-4-carboxylic acid and its derivatives are significantly less explored in the scientific literature. The available data points to a few specific applications, suggesting a largely uncharted territory for medicinal chemists.

Antifungal and Herbicidal Activities

Early reports have indicated that some derivatives of cinnoline-4-carboxylic acid possess antifungal properties. For example, amino dimethyl ethyl cinnoline dimethyl amine 4-carboxylate has been cited for its effectiveness as an antifungal agent.[3] In the agrochemical domain, N-oxides of cinnoline-4-carboxylates have been patented as herbicides.[7]

The comparative scarcity of research on cinnoline-4-carboxylic acid derivatives presents both a challenge and an opportunity. While the current body of evidence is limited, it does not preclude the possibility of this isomer possessing a unique and valuable pharmacological profile. The different spatial arrangement of the carboxylic acid group at the 4-position could lead to interactions with entirely different biological targets compared to the 3-isomer.

Comparative Summary of Biological Activities

Biological ActivityCinnoline-3-Carboxylic Acid DerivativesCinnoline-4-Carboxylic Acid Derivatives
Anticancer Potent ATM kinase inhibitors, LRRK2 kinase inhibitors.[4][5]Limited data available.
CNS Activity Sedative and neuroleptic effects, TRPM8 antagonists.[6][7][8]Limited data available.
Antimicrobial Broad-spectrum antibacterial activity.[9]Antifungal activity reported for specific derivatives.[3]
Anti-inflammatory Demonstrated potential in in-vitro models.[3]Limited data available.
Other -Herbicidal activity reported for N-oxide derivatives.[7]

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental protocol for the preliminary screening of the biological activities of novel cinnoline carboxylic acid derivatives.

General Workflow for Biological Activity Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Identification synthesis Synthesis of Cinnoline Carboxylic Acid Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Activity Assay) characterization->enzyme_inhibition anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) characterization->anti_inflammatory data_analysis IC50/MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Identification of Lead Compounds sar_analysis->lead_identification

Sources

Validation

A Researcher's Guide to the Structural Validation of Cinnoline-3-Carboxylic Acid Complexes: An In-Depth Comparison

Abstract Cinnoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cinnoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Cinnoline-3-carboxylic acid, in particular, serves as a crucial scaffold for the synthesis of novel therapeutic agents.[3][4][5] Therefore, the unambiguous determination of the atomic arrangement within cinnoline-3-carboxylic acid complexes is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of analytical techniques for the structural validation of these complexes, with a primary focus on single-crystal X-ray diffraction (SCXRD). We will delve into the experimental intricacies of SCXRD, compare its performance with alternative methods, and provide detailed protocols to ensure the generation of high-quality, reliable structural data.

The Indispensable Role of Structural Validation

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function. For drug development professionals, this information is critical at multiple stages, from lead identification and optimization to understanding metabolic pathways and potential off-target effects.[6] In the context of cinnoline-3-carboxylic acid complexes, structural validation provides invaluable insights into:

  • Conformational Analysis: Determining the preferred spatial arrangement of the cinnoline core and its substituents.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can influence solubility and bioavailability.

  • Coordination Chemistry: For metal complexes, defining the coordination geometry around the metal center, bond lengths, and angles, which are crucial for understanding their reactivity and catalytic potential.

While several analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structures at atomic resolution.[7][8][9]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Method

SCXRD is a powerful technique that relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[7][8] The resulting diffraction pattern contains information about the electron density distribution within the crystal, which can be used to construct a three-dimensional model of the molecule.

The SCXRD Workflow: A Step-by-Step Protocol

Obtaining a high-quality crystal structure is a multi-step process that requires meticulous attention to detail. The following protocol outlines the key stages involved in the structural validation of cinnoline-3-carboxylic acid complexes using SCXRD.

Protocol 1: Single Crystal Growth

The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The slow evaporation method is a widely used and effective technique for growing crystals suitable for diffraction.[10]

  • Solvent Selection: Dissolve the purified cinnoline-3-carboxylic acid complex in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof.

  • Filtration: Filter the solution using a syringe filter (0.22 µm pore size) to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of a single crystal.

  • Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube.

  • Slow Evaporation: Cover the vessel with parafilm and puncture a few small holes to allow for the slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet area of the laboratory, at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) have grown, carefully remove them from the mother liquor using a mounted loop.

Protocol 2: X-ray Data Collection

Modern diffractometers are highly automated, but careful sample mounting and data collection strategy are crucial for obtaining a high-quality dataset.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Instrument Setup: The data is typically collected on a diffractometer equipped with a dual-source (Mo and Cu) CCD or CMOS detector.[7] For most organic and organometallic compounds, Mo-Kα radiation (λ = 0.71073 Å) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans). The exposure time per frame and the total number of frames will depend on the crystal's diffracting power. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

Protocol 3: Structure Solution and Refinement

The final step involves solving the crystal structure and refining the atomic model to fit the experimental data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. For more complex structures, molecular replacement using a known fragment can be employed.[11]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters are refined against the experimental data using a least-squares minimization algorithm.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic integrity.[12][13] The results are typically presented in a Crystallographic Information File (CIF).[14][15]

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Purified Compound Mounting Crystal Mounting Crystal_Growth->Mounting High-Quality Crystal Data_Collection X-ray Diffraction Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Diffraction Images Solution Structure Solution Integration->Solution Reflection Data Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation (checkCIF) Refinement->Validation Refined Structure CIF Crystallographic Information File (CIF) Validation->CIF

Caption: The experimental workflow for single-crystal X-ray diffraction.

A Comparative Analysis of Structural Validation Techniques

While SCXRD provides the most definitive structural information, other techniques offer complementary data and can be valuable when single crystals are not obtainable.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Complete 3D atomic arrangement, bond lengths, bond angles, torsion angles, absolute configuration.[7][8][9]Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to grow.[6][16]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Does not require single crystals; useful for bulk material characterization.Provides limited information on the atomic arrangement within the molecule.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), through-bond and through-space correlations.Powerful for structure elucidation in solution; does not require crystalline material.Can have structural ambiguities for complex molecules; provides an average structure in solution.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[18]High sensitivity; provides information on molecular formula.[19]Provides limited information on the 3D structure and connectivity.[18]
Infrared (IR) & Raman Spectroscopy Presence of functional groups and information about the coordination environment of metal ions.[19][20]Non-destructive and can be used for solid and solution samples.[21]Provides indirect structural information.
Microcrystal Electron Diffraction (MicroED) Complete 3D atomic arrangement from nanocrystals.Can determine structures from crystals much smaller than those required for SCXRD.[6]A newer technique that is not as widely available; potential for beam damage to the sample.[11]
SCXRD vs. Spectroscopic Methods: A Synergistic Approach

NMR, MS, and IR/Raman spectroscopy are indispensable tools for the initial characterization of newly synthesized cinnoline-3-carboxylic acid complexes. They confirm the presence of the expected functional groups and provide evidence of successful complex formation. However, they fall short of providing the precise and complete three-dimensional picture that SCXRD delivers.

For instance, while ¹H NMR can establish the connectivity of protons in the molecule, it cannot definitively determine the conformation of flexible side chains or the precise geometry of intermolecular interactions in the solid state. Similarly, while IR spectroscopy can indicate the coordination of the carboxylic acid group to a metal center, it cannot provide the exact bond lengths and angles of the coordination sphere.

Therefore, a synergistic approach is often the most powerful. Spectroscopic methods provide the initial characterization and confirmation of the molecular formula, while SCXRD provides the definitive and detailed three-dimensional structure.

The Rise of Microcrystal Electron Diffraction (MicroED)

For cases where growing sufficiently large single crystals for SCXRD proves to be a bottleneck, MicroED has emerged as a powerful alternative.[6] This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals, often from a powder sample, thereby circumventing the need for extensive crystallization trials.[6]

Data Interpretation and Validation: Beyond the Structure

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF). This is a standard text file format that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths and angles.[12][14][15]

Key Crystallographic Parameters to Evaluate

When assessing the quality of a crystal structure, several key parameters should be considered:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1, indicating a good fit between the model and the data.~1.0
Completeness The percentage of measured unique reflections.> 99%
Resolution A measure of the level of detail in the electron density map.< 0.8 Å for small molecules
Visualizing the Validation Process

Validation_Process cluster_checks Validation Checks cluster_metrics Quality Metrics Refined_Model Refined Crystal Structure Model Geometric_Check Geometric Plausibility (Bond Lengths, Angles) Refined_Model->Geometric_Check Displacement_Check Atomic Displacement Parameters (Thermal Ellipsoids) Refined_Model->Displacement_Check CIF_Check CIF Syntax & Consistency (checkCIF) Refined_Model->CIF_Check R_factors R1 and wR2 Refined_Model->R_factors GooF Goodness-of-Fit Refined_Model->GooF Resolution Resolution Refined_Model->Resolution Final_CIF Validated CIF for Publication/Database Geometric_Check->Final_CIF Displacement_Check->Final_CIF CIF_Check->Final_CIF R_factors->Final_CIF GooF->Final_CIF Resolution->Final_CIF

Caption: Key aspects of the crystallographic data validation process.

Conclusion

The structural validation of cinnoline-3-carboxylic acid complexes is a critical step in the drug discovery and development process. While a range of analytical techniques provide valuable structural insights, single-crystal X-ray diffraction remains the unparalleled method for obtaining a complete and unambiguous three-dimensional atomic structure. By following rigorous experimental protocols for crystal growth, data collection, and structure refinement, researchers can generate high-quality crystallographic data that will accelerate the design of novel and more effective therapeutic agents. The integration of SCXRD with complementary spectroscopic techniques and the emergence of MicroED for challenging cases provide a powerful toolkit for the modern medicinal chemist.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Small Molecule Structure Determination | Nano Imaging - NanoImaging Services. (n.d.). Retrieved from [Link]

  • Jin, X., et al. (2025). MOFChecker: a package for validating and correcting metal–organic framework (MOF) structures. Digital Discovery.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3).
  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. (n.d.). United Journal of Chemistry.
  • Johnson, B. F. G., & McIndoe, J. S. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews, 200-202, 901-932.
  • Methods for Characterizing Coordination Compounds. (n.d.).
  • Adelman, S., & Olafsson, A. (2014, March 27). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • Evans, J. D., et al. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society, 145(5), 2916–2927.
  • Jin, X., et al. (2025). MOFChecker: a package for validating and correcting metal–organic framework (MOF) structures.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.).
  • Cinnoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2022). Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging.
  • Dan, D., et al. (2025). Similar but Different: Structural and Spectroscopic Characterization of Series of Neodymium, Europium, Americium, and Curium Coordination Complexes. Journal of the American Chemical Society.
  • Chemical structures of 4-oxo - 1,4-dihydrocinnoline-3- carboxylic acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, D., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8193–8202.
  • An NMR Database for Organic and Organometallic Compounds. (2025, August 21). MDPI.
  • Efficient synthesis and X-ray structures of new α-quinolin-3-yl-α-aminonitriles and derivatives. (2012, November 19). R Discovery.
  • CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (n.d.). Retrieved from [Link]

  • Cinnoline Derivatives with Biological Activity. (n.d.).
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. (n.d.).
  • CIF Parser - Gemmi 0.7.6-dev documentation. (n.d.). Retrieved from [Link]

  • Rzepa, H. S. (2017, July 21). Accessing (raw)

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Comparative

A Comparative Guide to the Infrared Spectroscopy of Cinnoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Signature of Cinnoline-3-Carboxylic Acid Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Signature of Cinnoline-3-Carboxylic Acid

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Cinnoline-3-carboxylic acid, in particular, serves as a crucial scaffold in the synthesis of novel therapeutic agents. Infrared (IR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For researchers working with cinnoline-3-carboxylic acid, a thorough understanding of its IR spectrum is paramount for confirming its identity, assessing its purity, and monitoring its reactions.

This guide will dissect the expected IR absorption peaks of cinnoline-3-carboxylic acid, drawing on the foundational principles of vibrational spectroscopy and comparing them to the spectra of benzoic acid and nicotinic acid. This comparative approach will highlight the influence of the cinnoline bicyclic system versus a simple benzene ring and a pyridine ring on the characteristic vibrations of the carboxylic acid moiety.

Comparative Analysis of Characteristic IR Absorption Peaks

The infrared spectrum of an organic molecule is dominated by the absorption bands corresponding to its constituent functional groups. For cinnoline-3-carboxylic acid and its comparators, the most informative regions of the IR spectrum are associated with the carboxylic acid group (-COOH) and the aromatic rings.

Functional Group Vibration Cinnoline-3-Carboxylic Acid (Expected) Benzoic Acid (Experimental) Nicotinic Acid (Experimental)
O-H Stretch (Carboxylic Acid)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)[1]~3100-2500 cm⁻¹ (broad)
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3071 cm⁻¹[2]~3160 cm⁻¹[3]
C=O Stretch (Carboxylic Acid)~1710-1680 cm⁻¹~1700-1680 cm⁻¹[1]~1714-1703 cm⁻¹[4]
C=N Stretch (Cinnoline/Pyridine Ring)~1630-1580 cm⁻¹N/A~1617 cm⁻¹[3]
C=C Stretch (Aromatic)~1600-1450 cm⁻¹~1600-1585 cm⁻¹ and 1500-1400 cm⁻¹~1594 cm⁻¹[4]
C-O Stretch (Carboxylic Acid)~1320-1210 cm⁻¹~1292 cm⁻¹[2]~1310-1260 cm⁻¹[5]
O-H Bend (Carboxylic Acid)~960-900 cm⁻¹ (broad)~934 cm⁻¹[2]~950-910 cm⁻¹
In-Depth Mechanistic Analysis

1. The O-H Stretching Region (3300-2500 cm⁻¹):

The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band due to the O-H stretching vibration.[1] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure.[2] For cinnoline-3-carboxylic acid, this band is expected to dominate the high-frequency region of the spectrum, similar to benzoic acid.[1] In nicotinic acid, the presence of the basic pyridine nitrogen can lead to zwitterionic forms, potentially altering the hydrogen bonding network and, consequently, the shape and position of this broad absorption.

2. The Carbonyl (C=O) Stretching Region (1760-1680 cm⁻¹):

The C=O stretching vibration of a carboxylic acid gives rise to a strong, sharp absorption band.[1] For aromatic carboxylic acids like benzoic acid, conjugation of the carbonyl group with the benzene ring lowers the stretching frequency to around 1700-1680 cm⁻¹.[1] A similar effect is anticipated for cinnoline-3-carboxylic acid due to conjugation with the cinnoline ring system. The electron-withdrawing nature of the additional nitrogen atom in the cinnoline ring, compared to a simple benzene ring, may lead to a slight shift in the C=O frequency. Nicotinic acid also displays a C=O stretch in a similar region, influenced by the pyridine ring.[3][4]

3. The Aromatic and Heteroaromatic Region (1630-1450 cm⁻¹):

This region contains valuable information about the aromatic backbone of the molecules. All three compounds will exhibit C=C stretching vibrations characteristic of their aromatic rings. Cinnoline-3-carboxylic acid and nicotinic acid will also show C=N stretching vibrations from their heterocyclic rings. These absorptions, often appearing as a series of sharp bands, can be used to distinguish between the different aromatic systems.

4. The "Fingerprint" Region (Below 1500 cm⁻¹):

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to a particular molecule.[1] Key vibrations in this region for carboxylic acids include the C-O stretching and the out-of-plane O-H bending. The C-O stretch, typically found between 1320 and 1210 cm⁻¹, is a strong absorption.[2] The broad O-H bend, centered around 900-960 cm⁻¹, is another diagnostically useful feature of carboxylic acid dimers.[2]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining an IR spectrum of a solid sample, such as cinnoline-3-carboxylic acid, using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Cinnoline-3-carboxylic acid sample (or other solid analyte)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the expected values for cinnoline-3-carboxylic acid and the reference compounds.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal.

    • Clean the crystal thoroughly with a solvent and lint-free wipe to prevent cross-contamination.

Visualizing Key Functional Group Vibrations

The following diagram illustrates the key functional groups of an aromatic carboxylic acid and their characteristic IR absorption regions.

G cluster_molecule Aromatic Carboxylic Acid cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Aromatic_Ring Aromatic Ring (C=C & C-H) CH_Stretch Aromatic C-H Stretch (3100-3000) Aromatic_Ring->CH_Stretch Vibrational Mode CC_Stretch Aromatic C=C Stretch (1600-1450) Aromatic_Ring->CC_Stretch Vibrational Mode Carboxylic_Acid Carboxylic Acid (-COOH) OH_Stretch O-H Stretch (3300-2500) Carboxylic_Acid->OH_Stretch Vibrational Mode CO_Stretch C=O Stretch (1760-1680) Carboxylic_Acid->CO_Stretch Vibrational Mode C_O_Stretch C-O Stretch (1320-1210) Carboxylic_Acid->C_O_Stretch Vibrational Mode OH_Bend O-H Bend (960-900) Carboxylic_Acid->OH_Bend Vibrational Mode

Caption: Key functional groups of an aromatic carboxylic acid and their corresponding IR absorption regions.

Conclusion

The infrared spectrum of cinnoline-3-carboxylic acid is expected to exhibit a unique combination of absorption bands that are diagnostic of its structure. The very broad O-H stretch, the strong C=O stretch characteristic of an aromatic carboxylic acid, and the specific vibrations of the cinnoline ring system provide a robust spectroscopic signature. By comparing these features to the well-established spectra of benzoic acid and nicotinic acid, researchers can confidently identify and characterize cinnoline-3-carboxylic acid, ensuring the integrity of their synthetic and developmental endeavors.

References

  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy2018 , 33 (1), 14–21. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Singh, D. K.; Yadav, R. A. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research2016, 8 (4), 136-142.
  • Rodriguez, W.; et al. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate2014 . [Link]

  • Mahendran, V.; et al. FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate2016 . [Link]

  • Quora. What is the IR spectrum of benzoic acid? How is it determined? Quora2016 . [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate2017 . [Link]

  • Rojas, M. A.; et al. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir2017 , 33 (46), 13224–13233. [Link]

  • Szafran, M.; et al. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan1965 , 14 (2), 71-78. [Link]

  • Proniewicz, L. M.; et al. Surface-Enhanced Infrared Spectra of Nicotinic Acid and Pyridoxine on Copper Substrates: What Is the Effect of Temperature and Deposition Conditions? The Journal of Physical Chemistry C2015 , 119 (48), 26976–26986. [Link]

  • Rojas, M. A.; et al. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed2017 . [Link]

  • Feng, L.; et al. Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. Industrial & Engineering Chemistry Research2000 , 39 (5), 1444–1449. [Link]

  • Rojas, M. A.; et al. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate2017 . [Link]

  • Atac, A.; et al. NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. PubMed2012 . [Link]

  • Scribd. FTIR Analysis of Benzoic Acid. Scribd. [Link]

  • ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate2019 . [Link]

  • ResearchGate. FTIR profile of Nicotinic acid. ResearchGate2017 . [Link]

  • Dawa, B. A.; Gowland, J. A. Infrared studies of carboxylic acids and pyridine in chloroform and methanol. Canadian Journal of Chemistry1978 , 56 (19), 2567-2570. [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare2018 . [Link]

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Validation

Benchmarking Cinnoline-3-Carboxylic Acid Derivatives Against Standard KMO Inhibitors: A Comparative Guide

Introduction: The Critical Role of Kynurenine-3-Monooxygenase (KMO) in Disease The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism, playing a crucial role in cellular energy generation.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Kynurenine-3-Monooxygenase (KMO) in Disease

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism, playing a crucial role in cellular energy generation.[1] However, under inflammatory conditions, the upregulation of key enzymes in this pathway, particularly kynurenine-3-monooxygenase (KMO), can lead to an imbalance in metabolic byproducts.[1] KMO, a mitochondrial enzyme, catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3][4] This step is a critical branch point in the pathway. Downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic, while a separate branch converts kynurenine into the neuroprotective kynurenic acid.[1][2][4][5]

An overactive KMO enzyme shifts the balance towards the production of these harmful metabolites, which have been implicated in the pathology of numerous neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][4] Consequently, the targeted inhibition of KMO has emerged as a promising therapeutic strategy. By blocking KMO, the production of neurotoxic compounds is reduced, and the pathway is redirected towards the synthesis of neuroprotective kynurenic acid.[1][4] Cinnoline-3-carboxylic acid derivatives have emerged as a novel class of potent KMO inhibitors. This guide provides a comprehensive benchmark of these compounds against established reference inhibitors.

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Target Enzyme) Kynurenine->KMO KAT KAT Kynurenine->KAT 3HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->3HK Quinolinic_Acid Quinolinic Acid (Neurotoxin) 3HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotectant) KAT->Kynurenic_Acid Inhibitor Cinnoline-3-Carboxylic Acid Derivatives & Standard Inhibitors Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and KMO Inhibition.

Featured Inhibitors: Cinnoline-3-Carboxylic Acid Derivatives vs. Reference Compounds

This guide focuses on a representative cinnoline-3-carboxylic acid derivative, GSK065 , and compares its performance against well-established KMO inhibitors: Ro 61-8048 and UPF 648 .

CompoundClassKey Characteristics
GSK065 Cinnoline-3-Carboxylic Acid DerivativeA clinical lead KMO inhibitor developed for acute pancreatitis multiple organ dysfunction syndrome (AP-MODS).[6][7]
Ro 61-8048 N/AA potent, orally active KMO inhibitor.
UPF 648 N/AA potent and selective KMO inhibitor.

Benchmarking Performance: A Data-Driven Comparison

The efficacy of enzyme inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTargetIC50 (nM)
GSK065 Human KMO4.5
Ro 61-8048 KMO37
UPF 648 KMO20[8]
GSK366 Human KMO2.3
GSK180 KMO6

Note: Lower IC50 values indicate higher potency.

Experimental Protocols for Inhibitor Benchmarking

Accurate and reproducible assessment of KMO inhibition is paramount. The following sections detail standardized biochemical and cell-based assays.

Biochemical Inhibition Assay: A Step-by-Step Workflow

This assay directly measures the enzymatic activity of recombinant human KMO in the presence of an inhibitor. Several commercial kits are available for this purpose.[9][10]

Principle: The assay quantifies KMO activity by measuring the consumption of the cofactor NADPH at a wavelength of 340 nm.[11] The UV absorption signal is inversely proportional to the enzymatic activity.[9][11]

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents 1. Thaw Reagents on Ice: - Recombinant Human KMO - L-Kynurenine (Substrate) - NADPH (Cofactor) - Assay Buffer Dilution 2. Prepare Serial Dilutions of Test Inhibitors Reagents->Dilution Mixing 3. Mix KMO and Inhibitor in Assay Plate Dilution->Mixing Initiation 4. Initiate Reaction with L-Kynurenine and NADPH Mixing->Initiation Incubation 5. Incubate at Room Temperature Initiation->Incubation Measurement 6. Measure NADPH Absorbance at 340 nm Incubation->Measurement Calculation 7. Calculate % Inhibition and Determine IC50 Measurement->Calculation

Caption: Workflow for a Biochemical KMO Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Thaw all reagents—recombinant human KMO enzyme, L-kynurenine, NADPH, and assay buffer—on ice. Prepare a 1X assay buffer from the provided stock.[11]

  • Inhibitor Dilution: Prepare a series of dilutions of the test compounds (e.g., cinnoline-3-carboxylic acid derivatives and reference drugs) in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted KMO enzyme and the test inhibitors to the wells of a 96- or 384-well plate.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.[11]

  • Incubation: Incubate the plate at room temperature for a specified period, allowing the enzymatic reaction to proceed.

  • Detection: Measure the absorbance of the remaining NADPH at 340 nm using a spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of KMO inhibition for each inhibitor concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Assessing Inhibition in a Physiological Context

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of KMO inhibitors.[12] These assays typically utilize cell lines that endogenously express KMO or are engineered to overexpress the enzyme.[12]

Principle: The activity of KMO within the cells is determined by measuring the levels of its product, 3-hydroxykynurenine (3-HK), or the ratio of 3-HK to its substrate, L-kynurenine.[12][13] This is often achieved using sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[12][14]

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Seeding 1. Seed KMO-expressing cells in culture plates Treatment 2. Treat cells with varying concentrations of inhibitors Seeding->Treatment Incubation_Cell 3. Incubate for a defined period Treatment->Incubation_Cell Harvest 4. Harvest cell supernatants or lysates Incubation_Cell->Harvest Extraction 5. Perform metabolite extraction Harvest->Extraction LCMS 6. Quantify Kynurenine and 3-HK using LC-MS/MS Extraction->LCMS Data_Analysis 7. Determine inhibitor potency (e.g., IC50) LCMS->Data_Analysis

Caption: Workflow for a Cell-Based KMO Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Plate cells known to express KMO (e.g., primary human peripheral blood mononuclear cells [PBMCs] or engineered cell lines) in appropriate culture vessels.[12][15]

  • Inhibitor Treatment: Expose the cells to a range of concentrations of the cinnoline-3-carboxylic acid derivatives and reference inhibitors.

  • Incubation: Incubate the cells for a sufficient duration to allow for inhibitor uptake and modulation of KMO activity.

  • Sample Collection: Collect the cell culture supernatant or prepare cell lysates.

  • Metabolite Quantification: Utilize a validated LC-MS/MS method to accurately measure the concentrations of L-kynurenine and 3-hydroxykynurenine in the collected samples.[14]

  • Data Analysis: Calculate the 3-HK/L-kynurenine ratio as a measure of KMO activity.[13] Determine the IC50 values of the inhibitors by plotting the reduction in the 3-HK/L-kynurenine ratio against the inhibitor concentration.

Concluding Remarks

This guide provides a framework for the systematic benchmarking of cinnoline-3-carboxylic acid derivatives against standard KMO inhibitors. The data presented herein indicates that compounds such as GSK065 exhibit potent inhibition of KMO, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of established reference compounds. The detailed biochemical and cell-based assay protocols offer robust methodologies for researchers to validate these findings and further explore the therapeutic potential of this promising class of inhibitors.

References

  • Development of LC/MS/MS, high-throughput enzymatic and cellular assays for the characterization of compounds that inhibit kynurenine monooxygenase (KMO). PubMed.
  • GSK065 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.
  • GSK065 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Kynurenine 3-Monooxygenase (KMO) (inhibitors, antagonists, agonists). ProbeChem.com.
  • GSK065 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY.
  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Immusmol.
  • KMO Inhibitor Screening Assay Kit KMO 79513. BPS Bioscience.
  • KMO Inhibitor Screening Assay Kit, 79513-1. Amsbio.
  • Development of a cell-based assay to measure kynurenine monooxygenase...
  • KMO Inhibitor Screening Assay Kit (384-well). BPS Bioscience.
  • Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). R Discovery.
  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. PubMed.
  • Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed.
  • Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers. PubMed.
  • KMO Activity ELISA Pack I Easy 3-HK/KYN r
  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes.
  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegener
  • Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC - NIH.
  • Structural basis of kynurenine 3-monooxygenase inhibition. PMC.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Kynurenine 3-monooxygenase | Reductases. Tocris Bioscience.
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease.
  • What are KMO inhibitors and how do they work?
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • A Comprehensive Review On Cinnoline Deriv
  • (PDF) Cinnoline Derivatives with Biological Activity.
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Safety & Regulatory Compliance

Safety

Mastering the Bench: A Guide to Safely Handling Cinnoline-3-Carboxylic Acid

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond the precision of your measurements and the elegance of your experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond the precision of your measurements and the elegance of your experimental design; it is fundamentally rooted in a culture of safety. Cinnoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry, demands meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Immediate Hazard Assessment: Understanding the Risk Profile

Based on data from analogous compounds, Cinnoline-3-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation and toxicity.[1] The primary concerns are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[2][3][4][5]

These hazards necessitate a multi-faceted personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Your First Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific procedure being performed. The following table outlines the recommended PPE for handling Cinnoline-3-carboxylic acid, grounded in the potential routes of exposure.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Double-gloved NitrileChemical Splash Goggles & Face ShieldN95 or higher-rated respiratorFull-length Lab Coat
Solution Preparation Chemical-resistant Nitrile or Neoprene GlovesChemical Splash GogglesAs needed, based on solvent volatility (use in a fume hood is standard)Full-length Lab Coat
Reaction Work-up and Purification Chemical-resistant Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldUse in a certified chemical fume hoodChemical-resistant Apron over Lab Coat
Waste Disposal Chemical-resistant Nitrile or Neoprene GlovesChemical Splash GogglesNot typically required if handling sealed containersFull-length Lab Coat
The 'Why' Behind the Wear: A Deeper Dive into PPE Selection
  • Hand Protection: The use of nitrile or neoprene gloves provides a robust barrier against skin contact with acidic and aromatic compounds.[6] Always inspect gloves for visible signs of degradation or punctures before use. In the event of a splash, remove the affected glove immediately, wash your hands thoroughly, and don a new pair.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes of solutions or contact with airborne powder.[6] When handling larger quantities or during procedures with a high risk of splashing, a face shield worn over the goggles offers a secondary layer of protection for the entire face.[5]

  • Respiratory Protection: The fine, particulate nature of solid Cinnoline-3-carboxylic acid presents a significant inhalation hazard. An N95 or higher-rated respirator is crucial when handling the powder outside of a contained environment like a glove box.[6] All operations involving this compound should ideally be performed within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.

  • Body Protection: A standard laboratory coat protects your skin and personal clothing from contamination. When there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[6]

Procedural Guidance: From Bench to Disposal

A seamless and safe workflow is the hallmark of an experienced scientist. The following step-by-step guidance ensures that every stage of handling Cinnoline-3-carboxylic acid is conducted with the utmost care.

Step 1: Preparation and Weighing
  • Designated Area: Cordon off a specific area for handling Cinnoline-3-carboxylic acid.

  • Fume Hood is Key: Whenever possible, perform all manipulations within a certified chemical fume hood.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Careful Weighing: When weighing the solid, do so gently to avoid creating airborne dust. Use a weigh boat or appropriate container.

Step 2: Solution Preparation
  • Slow and Steady: When dissolving the solid, add it to the solvent slowly to prevent splashing.

  • Ventilation is Vital: If using a volatile solvent, ensure this is done in a well-ventilated area, preferably a fume hood.

Step 3: Experimental Procedures
  • Maintain Distance: Keep a safe distance from the reaction vessel and use appropriate shielding if the reaction is exothermic or has the potential to become vigorous.

  • Avoid Contact: At all times, avoid direct contact with the substance.

Step 4: Cleanup and Decontamination
  • Surface Cleaning: Decontaminate all glassware and surfaces that have come into contact with Cinnoline-3-carboxylic acid using an appropriate solvent, followed by a thorough wash.

  • PPE Removal: Remove your PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Emergency Response: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. An immediate and informed response is critical.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Waste Disposal: A Responsible Conclusion

All solid waste, including contaminated gloves, weigh boats, and paper towels, as well as any liquid waste containing Cinnoline-3-carboxylic acid, must be disposed of in a clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain. Consult your institution's environmental health and safety office for specific disposal guidelines.

Visualizing Safety: Workflow and Decision Making

To further clarify these procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for safe handling and emergency response.

graph PPE_Selection_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start: Handling\nCinnoline-3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Is the compound in solid form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; weighing [label="Weighing or Aliquoting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_solid [label="Required PPE:\n- Double Nitrile Gloves\n- Goggles & Face Shield\n- N95 Respirator\n- Lab Coat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solution [label="Preparing or using a solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_solution [label="Required PPE:\n- Nitrile/Neoprene Gloves\n- Goggles\n- Lab Coat\n(Work in Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_splash_risk [label="High splash risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_high_risk [label="Add:\n- Face Shield\n- Chemical Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_ppe [label="Proceed with Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> is_solid; is_solid -> weighing [label="Yes"]; is_solid -> is_solution [label="No"]; weighing -> ppe_solid [label="Yes"]; ppe_solid -> end_ppe; is_solution -> ppe_solution [label="Yes"]; ppe_solution -> high_splash_risk; high_splash_risk -> ppe_high_risk [label="Yes"]; high_splash_risk -> end_ppe [label="No"]; ppe_high_risk -> end_ppe; }

Caption: PPE Selection Workflow for Cinnoline-3-carboxylic acid. graph Emergency_Response_Flow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions exposure [label="Exposure Event", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; route [label="Route of Exposure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; skin [label="Skin Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; eye [label="Eye Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; inhalation [label="Inhalation", fillcolor="#F1F3F4", fontcolor="#202124"]; ingestion [label="Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; skin_action [label="Flush with water for 15 min\nRemove contaminated clothing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye_action [label="Flush with water for 15 min\nHold eyelids open", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation_action [label="Move to fresh air\nProvide oxygen if needed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion_action [label="Rinse mouth with water\nDo NOT induce vomiting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seek_medical [label="Seek Medical Attention", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges exposure -> route; route -> skin [label="Skin"]; route -> eye [label="Eye"]; route -> inhalation [label="Inhalation"]; route -> ingestion [label="Ingestion"]; skin -> skin_action; eye -> eye_action; inhalation -> inhalation_action; ingestion -> ingestion_action; skin_action -> seek_medical; eye_action -> seek_medical; inhalation_action -> seek_medical; ingestion_action -> seek_medical; }

Caption: Emergency Response Protocol for Cinnoline-3-carboxylic acid Exposure.

By integrating these safety protocols and operational guidelines into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. Your commitment to safety is the foundation upon which groundbreaking discoveries are built.

References

  • PubChem. Quinoline-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • NextSDS. 7-fluorocinnoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Retrieved from [Link]

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